molecular formula C6H7NO3S2 B1346826 N-Carboxyethylrhodanine CAS No. 7025-19-6

N-Carboxyethylrhodanine

Cat. No.: B1346826
CAS No.: 7025-19-6
M. Wt: 205.3 g/mol
InChI Key: SWAHCTPCIUXXTQ-UHFFFAOYSA-N
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Description

N-Carboxyethylrhodanine is a chemical compound based on the rhodanine (2-thioxo-4-thiazolidinone) heterocyclic scaffold . Rhodanine derivatives are recognized in medicinal chemistry for their role as privileged structures in the development of enzyme inhibitors. Specifically, they have been identified as potent inhibitors for various therapeutic targets, such as the NS5B polymerase, which is a key target in antiviral drug discovery campaigns . The carboxyethyl functional group on the nitrogen atom may influence the compound's electronic properties, solubility, and overall binding affinity to biological targets. This makes this compound a valuable intermediate or lead compound for researchers working in drug discovery, particularly in the synthesis and optimization of new active molecules through structure-activity relationship (SAR) studies. As with related structures, it is expected to be most useful in biochemical assay development and as a building block in organic synthesis for pharmaceutical applications. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid
Source PubChem
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InChI

InChI=1S/C6H7NO3S2/c8-4-3-12-6(11)7(4)2-1-5(9)10/h1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAHCTPCIUXXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10220494
Record name 3-Thiazolidinepropionic acid, 4-oxo-2-thioxo-
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Molecular Weight

205.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7025-19-6
Record name 3-(4-Oxo-2-thioxothiazolidin-3-yl)propanoic acid
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Record name 3-Thiazolidinepropionic acid, 4-oxo-2-thioxo-
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Record name 3-Thiazolidinepropionic acid, 4-oxo-2-thioxo-
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Record name 4-oxo-2-thioxothiazolidine-3-propionic acid
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Foundational & Exploratory

N-Carboxyethylrhodanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carboxyethylrhodanine, also known as Rhodanine-3-propionic acid, is a heterocyclic organic compound belonging to the rhodanine family. While historically utilized in the synthesis of organic dyes, recent research has illuminated its potential as a bioactive molecule, particularly as a potent enzyme inhibitor. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and known biological activities. Special emphasis is placed on its role as a tyrosinase inhibitor and the associated implications for drug development, particularly in the context of hyperpigmentation disorders. This document adheres to stringent data presentation and visualization standards to facilitate advanced research and development.

Chemical and Physical Properties

This compound is a rhodanine derivative characterized by a carboxyethyl group attached to the nitrogen atom of the rhodanine ring. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 7025-19-6--INVALID-LINK--
Molecular Formula C₆H₇NO₃S₂--INVALID-LINK--
Molecular Weight 205.25 g/mol --INVALID-LINK--
Alternate Names Rhodanine-3-propionic Acid--INVALID-LINK--
Appearance Not specified in literature
Solubility Soluble in sterile physiological saline containing 30% ethanol (for experimental use)

Synthesis of this compound (Rhodanine-3-propionic Acid)

The synthesis of this compound, as a member of the rhodanine-3-carboxyalkyl acid family, generally follows a well-established chemical pathway. The following protocol is a generalized procedure based on the synthesis of related compounds.

Experimental Protocol: General Synthesis of Rhodanine-3-carboxyalkyl Acids

This procedure is adapted from the synthesis of rhodanine-3-acetic and rhodanine-3-propionic acid derivatives.

Materials:

  • Appropriate amino acid (in this case, β-alanine for the propionic acid derivative)

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Chloroacetic acid

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of potassium hydroxide in water is prepared.

  • The corresponding amino acid (β-alanine) is added to the KOH solution.

  • The resulting solution is cooled to 5–10 °C.

  • Carbon disulfide is added to the cooled solution, and the mixture is stirred at 5–10 °C for 6 hours.

  • The cooling bath is removed, and stirring is continued at room temperature for 24 hours.

  • A solution of chloroacetic acid in water is then added to the reaction mixture.

  • The resulting solution is acidified with hydrochloric acid to precipitate the crude product.

  • The precipitate is filtered, washed, and can be further purified by crystallization.

G cluster_reactants Starting Materials cluster_process Reaction Steps β-alanine β-alanine Step1 1. Dithiocarbamate Formation β-alanine->Step1 KOH KOH KOH->Step1 CS2 Carbon Disulfide CS2->Step1 Chloroacetic Acid Chloroacetic Acid Step2 2. Cyclization Chloroacetic Acid->Step2 Step1->Step2 Intermediate Step3 3. Acidification & Precipitation Step2->Step3 Crude Product This compound This compound Step3->this compound Purification

Synthesis Workflow for this compound.

Biological Activity and Mechanism of Action

While the rhodanine scaffold is present in a wide range of biologically active compounds, specific data for this compound has only recently emerged. The primary documented activity is its potent inhibition of the enzyme tyrosinase.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. Overactivity of tyrosinase can lead to hyperpigmentation disorders.

A recent study identified this compound as a potent inhibitor of mushroom tyrosinase. The quantitative data from this study is presented below.

CompoundIC₅₀ (mM)Reference
This compound 0.7349
Arbutin (control)38.37

Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol is based on the methodology used to determine the tyrosinase inhibitory activity of this compound.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • This compound (test compound)

  • Phosphate-buffered saline (PBS), pH 6.8

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Prepare solutions of mushroom tyrosinase and L-DOPA in PBS.

  • Prepare various concentrations of this compound, dissolving it first in DMSO and then diluting with PBS.

  • In a 96-well plate, add the tyrosinase solution to each well.

  • Add the different concentrations of the this compound solution to the respective wells.

  • Pre-incubate the plate at a controlled temperature.

  • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

  • The rate of dopachrome formation is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of tyrosinase inhibition for each concentration of this compound.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme_Sol Tyrosinase Solution Plate_Setup 1. Add Tyrosinase to 96-well plate Enzyme_Sol->Plate_Setup Substrate_Sol L-DOPA Solution Reaction_Start 4. Add L-DOPA Substrate_Sol->Reaction_Start Inhibitor_Sol This compound Solutions (various concentrations) Inhibitor_Add 2. Add this compound Inhibitor_Sol->Inhibitor_Add Plate_Setup->Inhibitor_Add Pre_incubation 3. Pre-incubate Inhibitor_Add->Pre_incubation Pre_incubation->Reaction_Start Measurement 5. Measure Absorbance (475 nm) Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50 Result Potent Tyrosinase Inhibitor Calc_IC50->Result

Workflow for Tyrosinase Inhibition Assay.
Signaling Pathway: Melanogenesis

This compound's inhibition of tyrosinase directly impacts the melanogenesis signaling pathway. Tyrosinase is a critical enzyme in this pathway, catalyzing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis. By inhibiting tyrosinase, this compound effectively blocks these initial and rate-limiting steps of melanogenesis.

The melanogenesis pathway is primarily regulated by the α-melanocyte-stimulating hormone (α-MSH) binding to the melanocortin 1 receptor (MC1R). This initiates a cascade involving cyclic AMP (cAMP) and protein kinase A (PKA), leading to the phosphorylation of the CREB transcription factor. Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), which in turn promotes the transcription of tyrosinase and other related enzymes.

G cluster_upstream Upstream Regulation cluster_synthesis Melanin Synthesis alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Expression Tyrosinase Tyrosinase MITF->Tyrosinase Promotes Transcription L_Tyrosine L-Tyrosine Tyrosinase->L_Tyrosine L_DOPA L-DOPA Tyrosinase->L_DOPA L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions N_Carboxyethylrhodanine This compound N_Carboxyethylrhodanine->Tyrosinase Inhibits

Melanogenesis Signaling Pathway and Inhibition by this compound.

Considerations for Drug Development

The potent tyrosinase inhibitory activity of this compound makes it a promising candidate for the development of topical agents for treating hyperpigmentation disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines.

However, it is important to note that rhodanine-containing compounds have been flagged as potential Pan-Assay Interference Compounds (PAINS). PAINS are molecules that can show activity in multiple assays through non-specific mechanisms, which can lead to false-positive results in high-throughput screening. Therefore, any drug development program involving this compound should include rigorous secondary and counter-screening assays to confirm its specific mechanism of action and rule out non-specific activities.

Conclusion

This compound is a rhodanine derivative with newly discovered potential as a potent tyrosinase inhibitor. Its ability to modulate the melanogenesis pathway suggests its utility in the development of dermatological agents. Further research is warranted to fully elucidate its pharmacological profile, including its specificity, safety, and efficacy in relevant preclinical models. The detailed experimental outlines and pathway diagrams provided in this guide are intended to serve as a foundational resource for researchers and drug development professionals in this endeavor.

N-Carboxyethylrhodanine: A Technical Guide to its Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Carboxyethylrhodanine, systematically known as 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, is a heterocyclic organic compound featuring a rhodanine core functionalized with a carboxyethyl group at the nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential mechanisms of action of this compound, serving as a valuable resource for researchers in drug discovery and development.

Core Structure and Chemical Identity

This compound belongs to the rhodanine family, which is characterized by a thiazolidine-4-one ring with a thiocarbonyl group at position 2. The addition of a propanoic acid chain at the N-3 position introduces a key functional group that can influence its physicochemical properties and biological interactions.

IUPAC Name: 3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid[1] CAS Number: 7025-19-6[1][2] Chemical Formula: C6H7NO3S2[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its behavior in biological systems, including solubility, permeability, and target binding. While experimental data for the parent compound is limited, computational predictions and data from closely related analogs provide valuable insights.

PropertyValueSource
Molecular Weight 205.27 g/mol PubChem
XLogP3 0.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 85.9 ŲPubChem
SMILES O=C(O)CCN1C(=S)SCC1=O[2]

Note: The data presented above for this compound (propanoic acid derivative) and its close analog 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid is based on computational predictions from PubChem.[3]

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent modification, typically at the 5-position of the rhodanine ring, is a well-established process in organic chemistry.

General Synthesis of the this compound Scaffold

A common route to N-substituted rhodanines involves the reaction of an amine with carbon disulfide and a haloacetic acid derivative. For this compound, β-alanine can be used as the starting amine.

β-alanine β-alanine Intermediate Dithiocarbamate Intermediate β-alanine->Intermediate + CS2, Base CS2 CS2 Chloroacetic_acid Chloroacetic acid NCER This compound Intermediate->NCER + Chloroacetic acid, Cyclization cluster_0 Cellular Processes cluster_1 Downstream Effects NCER This compound Derivatives HIF HIF-2α NCER->HIF Inhibit nuclear localization MTF1 MTF1 NCER->MTF1 Inhibit nuclear localization PPAR PPAR-γ NCER->PPAR Modulate activity Enzymes Various Enzymes (e.g., Aldose Reductase, HIV-1 Integrase) NCER->Enzymes Inhibit activity Gene_Expression Altered Gene Expression HIF->Gene_Expression MTF1->Gene_Expression Metabolism Metabolic Regulation PPAR->Metabolism Viral_Replication Inhibition of Viral Replication Enzymes->Viral_Replication

References

N-Carboxyethylrhodanine CAS number 5718-83-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Carboxymethylrhodanine (CAS 5718-83-2)

Disclaimer: The provided CAS number, 5718-83-2, corresponds to N-Carboxymethylrhodanine , also known as (4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid or Rhodanine-N-acetic acid. The user-specified topic "N-Carboxyethylrhodanine" refers to a different molecule, 3-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid. This guide will focus on the compound associated with the specified CAS number.

Introduction

N-Carboxymethylrhodanine is a heterocyclic organic compound featuring a rhodanine core functionalized with an acetic acid group at the nitrogen atom. This molecule has garnered significant attention in medicinal chemistry and drug discovery, not primarily as a therapeutic agent itself, but as a crucial scaffold and synthetic intermediate. Its versatile structure allows for further modification, particularly at the C-5 position of the rhodanine ring, leading to a vast library of derivatives with a broad spectrum of biological activities. Rhodanine-based compounds have been investigated for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents, among others.[1] This document provides a comprehensive technical overview of its synthesis, physicochemical properties, and its role as a foundational structure in the development of pharmacologically active agents.

Physicochemical Properties

N-Carboxymethylrhodanine is typically a pale yellow crystalline powder.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 5718-83-2[1]
Molecular Formula C₅H₅NO₃S₂
Molecular Weight 191.23 g/mol
Appearance Pale yellow fine crystalline powder[1]
Melting Point 145-149 °CChemScene, ECHEMI
Boiling Point (Predicted) 375.4 °C at 760 mmHgECHEMI
Density (Predicted) 1.7 g/cm³ECHEMI
pKa (Predicted) 3.75 ± 0.10[1]
Solubility Soluble in methanol (25 mg/mL)[1]
Water Solubility >28.7 µg/mLECHEMI
SMILES O=C(O)CN1C(=O)CSC1=S
InChIKey JGRMXPSUZIYDRR-UHFFFAOYSA-N[1]

Synthesis and Reaction Mechanisms

N-Carboxymethylrhodanine serves as a key building block for a multitude of more complex, biologically active molecules. Its own synthesis is well-established, and it is readily used in subsequent reactions, most notably the Knoevenagel condensation.

Synthesis of N-Carboxymethylrhodanine

A common and efficient method for synthesizing the core compound is a one-pot, multi-component reaction involving glycine, carbon disulfide, and a chloroacetate salt, often under microwave irradiation to accelerate the reaction.[2]

cluster_reactants Reactants cluster_process Process cluster_product Product Glycine Glycine MW_Step1 Microwave Irradiation (100°C, 5 min) Glycine->MW_Step1 CS2 Carbon Disulfide (CS₂) CS2->MW_Step1 NaOH Sodium Hydroxide (NaOH) NaOH->MW_Step1 SCA Sodium Chloroacetate MW_Step2 Microwave Irradiation (100°C, 5 min) SCA->MW_Step2 Addition Addition of Sodium Chloroacetate MW_Step1->Addition Addition->MW_Step2 Acidification Acidification (HCl) MW_Step2->Acidification Product N-Carboxymethylrhodanine (CAS 5718-83-2) Acidification->Product

General workflow for the synthesis of N-Carboxymethylrhodanine.
Knoevenagel Condensation for Derivative Synthesis

The most significant utility of N-Carboxymethylrhodanine is as a substrate for Knoevenagel condensation. The active methylene group at the C-5 position of the rhodanine ring readily reacts with various aldehydes and ketones, typically in the presence of a base catalyst like piperidine or sodium acetate in a solvent such as ethanol or acetic acid. This reaction introduces diverse substituents at the C-5 position, which is critical for tuning the biological activity of the resulting derivatives.[3][4]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Rhodanine N-Carboxymethylrhodanine Heat Reflux Product 5-Arylidene-N-Carboxymethylrhodanine Derivative Rhodanine->Product + Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Product Solvent Solvent (e.g., Ethanol) Catalyst Base Catalyst (e.g., Piperidine)

Knoevenagel condensation for creating active derivatives.

Biological and Pharmacological Activities

Derivatives of N-Carboxymethylrhodanine have been identified as inhibitors of a wide array of biological targets. The core structure acts as a pharmacophore, with the C-5 substituent largely defining the specific activity and potency.

Enzyme Inhibition

  • Aldose Reductase (ALR2): The rhodanine-N-acetic acid scaffold is the backbone of Epalrestat, an approved drug in several countries for treating diabetic neuropathy.[5][6] Epalrestat and related derivatives inhibit aldose reductase, the first enzyme in the polyol pathway. In hyperglycemic conditions, this pathway converts glucose to sorbitol, the accumulation of which leads to osmotic stress and cellular damage in tissues like nerves, retina, and kidneys.[5]

Glucose High Glucose (Hyperglycemia) AR Aldose Reductase (ALR2) Glucose->AR Substrate Sorbitol Sorbitol Accumulation AR->Sorbitol Catalyzes conversion Complications Diabetic Complications (Neuropathy, Retinopathy) Sorbitol->Complications Leads to Rhodanine Rhodanine-N-acetic acid Derivatives (e.g., Epalrestat) Rhodanine->AR Inhibits

Inhibition of the Polyol Pathway by Rhodanine Derivatives.
  • Other Enzymes: Derivatives have shown inhibitory activity against various other enzymes, including:

    • Fungal Protein Mannosyl Transferase 1 (PMT1): Certain derivatives inhibit Candida albicans PMT1 with IC₅₀ values in the sub-micromolar range (0.2-0.5 µM), representing a potential antifungal mechanism.[7][8]

    • Histone Acetyltransferases (HATs): The scaffold has been used to develop inhibitors of HATs, which are important targets in cancer therapy.[4]

    • α-Amylase: Some novel derivatives have been studied as α-amylase inhibitors for potential anti-diabetic applications.[9]

Anticancer Activity

Recent studies have explored amide-functionalized derivatives of rhodanine-N-acetic acid as anticancer agents.[10][11] These compounds have been shown to disrupt microtubule dynamics, a mechanism shared by successful chemotherapeutics like Taxol. One potent derivative, I20 , exhibited IC₅₀ values between 7.0 and 20.3 µM against A549 (lung), PC-3 (prostate), and HepG2 (liver) cancer cell lines.[11] The proposed mechanism involves binding to tubulin and promoting protofilament assembly, leading to cell cycle arrest and apoptosis.[11]

Antimicrobial Activity

N-Carboxymethylrhodanine derivatives have demonstrated potent activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus).[12] The N-carboxymethyl moiety is considered essential for this activity. Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported in the low µg/mL range (1–32 µg/mL).

Quantitative Biological Data (Derivatives)

The parent compound is primarily a synthetic intermediate. Most quantitative data relates to its C-5 substituted derivatives.

Derivative ClassTarget/AssayActivity RangeReference
Phenylmethylene DerivativesFungal PMT1 (C. albicans)IC₅₀: 0.2 - 0.5 µM[7][8]
Benzylidene-N-phenylacetamidesAntiproliferative (A549, PC-3, HepG2 cells)IC₅₀: 7.0 - 20.3 µM[11]
Chalcone HybridsAntibacterial (Gram-positive strains)MIC: 1 - 32 µg/mL
Benzylidene-acetamide DerivativesAldose/Aldehyde Reductase (ALR1/ALR2)IC₅₀: Micromolar to sub-micromolar[5]

Experimental Protocols

General Synthesis of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (1)

This protocol is adapted from literature procedures for a one-pot synthesis.[9][13]

  • Preparation: In a suitable reaction vessel, dissolve glycine (1.0 eq) and sodium hydroxide (approx. 2.2 eq) in a minimal amount of an ethanol/water mixture.

  • Thionation: Cool the mixture in an ice bath. Add carbon disulfide (1.0 eq) dropwise while stirring vigorously, ensuring the temperature remains below 20°C. Continue stirring at room temperature for 6 hours to form the dithiocarbamate intermediate.

  • Cyclization: Add chloroacetic acid (1.1 eq) to the reaction mixture and continue stirring at room temperature for an additional 5 hours.

  • Acidification and Precipitation: Acidify the resulting solution with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 1. A precipitate should form.

  • Isolation: Continue stirring for 1 hour to ensure complete precipitation. Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol-benzene mixture to yield pure N-Carboxymethylrhodanine.

General Protocol for Knoevenagel Condensation

This protocol describes the synthesis of a 5-benzylidene derivative.[3][4]

  • Setup: To a round-bottom flask, add N-Carboxymethylrhodanine (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and absolute ethanol (approx. 5-10 mL per mmol of reactant).

  • Catalysis: Add a catalytic amount of a base, such as a few drops of piperidine or a small scoop of anhydrous sodium acetate.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the starting materials are consumed (typically 4-24 hours), cool the reaction mixture to room temperature. The product often precipitates directly from the solution.

  • Isolation: Collect the solid product by filtration. Wash the precipitate with cold ethanol to remove unreacted starting materials and catalyst.

  • Purification: Dry the product under vacuum. If necessary, recrystallize from a suitable solvent like glacial acetic acid or an ethanol/DMF mixture.

In Vitro Antiproliferative MTT Assay

This is a representative protocol for assessing the cytotoxic effects of synthesized derivatives on cancer cell lines.[10][11]

  • Cell Seeding: Seed human cancer cells (e.g., A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various final concentrations in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., colchicine, gefitinib) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 490-570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Outlook

N-Carboxymethylrhodanine (CAS 5718-83-2) is a cornerstone molecule in medicinal chemistry. While its intrinsic biological activity is limited, its true value lies in its function as a versatile and highly adaptable scaffold. The ease of its synthesis and the straightforward derivatization via Knoevenagel condensation have enabled the exploration of vast chemical spaces, leading to the discovery of potent inhibitors for numerous biological targets relevant to diabetes, cancer, and infectious diseases.

It is important for researchers to note that the rhodanine moiety has been flagged as a potential Pan-Assay Interference Compound (PAINS), which can lead to non-specific activity or false positives in high-throughput screening.[14] Therefore, any promising results from rhodanine-based compounds must be validated through rigorous secondary assays and mechanism-of-action studies. Despite this caution, the clinical success of Epalrestat validates the therapeutic potential of this scaffold. Future research will likely continue to leverage the rhodanine-N-acetic acid core to develop novel, highly specific, and potent therapeutic agents.

References

The Rhodanine Scaffold: A Comprehensive Technical Guide to its Discovery, History, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of rhodanine and its derivatives, from their initial discovery to their contemporary applications in medicinal chemistry. This document details the historical context, synthetic methodologies, biological activities, and the mechanisms of action of this important class of heterocyclic compounds. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols and signaling pathways are described and visualized to provide a comprehensive resource for researchers in the field.

Discovery and History

The story of rhodanine begins in 1877 with the Polish-German physician and physiological chemist, Marceli Nencki. He was the first to synthesize this five-membered heterocyclic compound, naming it "Rhodaninsäure" (rhodanine acid).[1] Nencki's synthesis involved the reaction of ammonium rhodanide (now known as ammonium thiocyanate) with chloroacetic acid in water.[1] This foundational work laid the groundwork for over a century of research into the chemistry and biological activity of rhodanine-containing molecules.

Initially, interest in rhodanine was primarily from a chemical standpoint. However, over time, the unique reactivity of the rhodanine core, particularly the active methylene group at the C-5 position, made it a versatile scaffold for chemical modifications. This led to the synthesis of a vast library of derivatives and the eventual discovery of their diverse pharmacological properties. Today, rhodanine is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[2][3][4] This has led to the development of numerous rhodanine-based compounds with a wide spectrum of activities, including antibacterial, antiviral, anticancer, and antidiabetic properties.[3][4] One notable example is Epalrestat, a rhodanine-3-acetic acid derivative, which was launched in Japan in 1992 for the treatment of diabetic neuropathy.[4]

However, the journey of rhodanine in drug discovery has not been without its challenges. Certain rhodanine derivatives, particularly 5-arylidenerhodanines, have been identified as Pan-Assay Interference Compounds (PAINS).[5] PAINS are compounds that tend to show activity in a wide range of biochemical assays through non-specific mechanisms, such as protein reactivity via Michael addition, aggregation, or redox cycling, rather than specific target engagement.[6][7][8] This has led to a more critical evaluation of screening hits containing the rhodanine scaffold, with an emphasis on elucidating their precise mechanism of action to distinguish true biological activity from assay artifacts.

Synthesis of the Rhodanine Core and its Derivatives

The synthesis of the rhodanine scaffold and its subsequent derivatization are key to exploring its potential in drug discovery. Several methods have been developed for the synthesis of the core rhodanine ring and for its modification, most commonly at the C-5 and N-3 positions.

Synthesis of the Rhodanine Core

One of the classical and most common methods for synthesizing the rhodanine core involves the reaction of carbon disulfide, a primary amine (or ammonia), and an α-haloacetic acid.

Experimental Protocol: Synthesis of Rhodanine

This protocol is a generalized procedure based on classical synthetic methods.

Materials:

  • Carbon disulfide (CS₂)

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Chloroacetic acid (ClCH₂COOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • Formation of Dithiocarbamate: In a well-ventilated fume hood, slowly add carbon disulfide to a cooled (ice bath) aqueous solution of ammonia with vigorous stirring. This reaction forms the ammonium dithiocarbamate intermediate. The reaction is exothermic and should be controlled carefully.

  • Reaction with Chloroacetic Acid: To the solution of ammonium dithiocarbamate, add a solution of chloroacetic acid that has been neutralized with an equimolar amount of sodium hydroxide. The reaction mixture is then stirred at room temperature for several hours or gently heated to facilitate the reaction.

  • Cyclization and Acidification: After the reaction is complete (monitored by TLC), the mixture is cooled and acidified with hydrochloric acid. The acidification step induces the cyclization of the intermediate to form rhodanine, which precipitates out of the solution.

  • Isolation and Purification: The precipitated rhodanine is collected by filtration, washed with cold water to remove any inorganic salts, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Synthesis of Rhodanine Derivatives: Knoevenagel Condensation

The most widely used method for the derivatization of the rhodanine core is the Knoevenagel condensation. This reaction involves the condensation of the active methylene group at the C-5 position of the rhodanine ring with an aldehyde or ketone, typically in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation of Rhodanine with an Aromatic Aldehyde

This protocol describes a general procedure for the synthesis of 5-arylidenerhodanine derivatives.

Materials:

  • Rhodanine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve rhodanine and the aromatic aldehyde in glacial acetic acid.

  • Addition of Catalyst: To this solution, add anhydrous sodium acetate as a catalyst.

  • Reaction: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature and then poured into ice-cold water. The precipitated solid product is collected by filtration.

  • Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 5-arylidenerhodanine derivative.

Quantitative Biological Data of Rhodanine Derivatives

The broad spectrum of biological activities exhibited by rhodanine derivatives has been extensively documented. The following tables summarize some of the reported quantitative data for various rhodanine compounds against different biological targets.

Table 1: Anticancer Activity of Rhodanine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 6 (an N-glucosylated rhodanine)HepG2 (Liver)0.21[1]
A549 (Lung)1.7[1]
MCF-7 (Breast)11.7[1]
Compound 7 (an S-glucosylated rhodanine)A549 (Lung)0.31[1]
HepG2 (Liver)0.76[1]
MCF-7 (Breast)12.4[1]
Compound 13a (an S-glucosylated 5-arylidene rhodanine)MCF-7 (Breast)3.1[1]
A549 (Lung)6.1[1]
HepG2 (Liver)17.2[1]
Compound 2a2 (a 3-aminorhodanine derivative)A549 (Lung)10 (at 24h)[5]
Compound 2a1 (a 3-aminorhodanine derivative)A549 (Lung)32.59 (at 72h)[5]
Compound 12f (an N-rhodanine glycoside derivative)HepG2 (Liver)2.2[9]
A549 (Lung)4.5[9]
MCF-7 (Breast)7.17[9]
Compound 11a (an N-rhodanine glycoside derivative)MCF-7 (Breast)3.7[9]
HepG2 (Liver)8.2[9]
A549 (Lung)9.8[9]

Table 2: Antiviral Activity of Rhodanine Derivatives

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
FD001 SARS-CoV-2 PsV0.05>25>500[7]
FD010 MERS-CoV PsV--1117[7]
FD013 MERS-CoV PsV--1030[7]
Compound 9 HIV-1 Integrase (3'-processing)33--[10]
HIV-1 Integrase (strand transfer)33--[10]

Table 3: Antibacterial Activity of Rhodanine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
IIIi MRSA CCARM 31671[11]
Vb MRSA CCARM 31671[11]
Vc MRSA CCARM 31671[11]
Cy14 Mtb InhA (IC₅₀)3.18 µM[12]
DNA Gyrase B (IC₅₀)10 nM[12]

Signaling Pathways and Mechanisms of Action

Rhodanine derivatives exert their biological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Inhibition of Hypoxia-Inducible Factor-2α (HIF-2α)

Hypoxia-inducible factors (HIFs) are transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia), a condition often found in solid tumors. HIF-2α is a key isoform that promotes tumor growth by upregulating genes involved in angiogenesis, cell proliferation, and metabolism.[13][14] Some rhodanine derivatives have been identified as inhibitors of HIF-2α. These inhibitors typically function by binding to a pocket in the PAS-B domain of the HIF-2α protein, thereby preventing its heterodimerization with its partner protein, ARNT (also known as HIF-1β).[15] This disruption of the HIF-2α/ARNT complex blocks its binding to hypoxia-response elements (HREs) in the promoter regions of its target genes, ultimately leading to the downregulation of their expression and the inhibition of tumor progression.[13][14][15]

HIF2a_Inhibition_by_Rhodanine cluster_0 Normoxia cluster_1 Hypoxia HIF2a_normoxia HIF-2α VHL VHL E3 Ligase HIF2a_normoxia->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF2a_normoxia Degradation HIF2a_hypoxia HIF-2α HIF2a_ARNT HIF-2α/ARNT Complex HIF2a_hypoxia->HIF2a_ARNT Dimerization ARNT ARNT ARNT->HIF2a_ARNT HRE HRE HIF2a_ARNT->HRE Binds to DNA Target_Genes Target Genes (e.g., VEGF, EPO) HRE->Target_Genes Transcription Tumor_Growth Tumor Growth, Angiogenesis Target_Genes->Tumor_Growth Rhodanine Rhodanine Derivative Rhodanine->HIF2a_hypoxia Inhibits Dimerization

Caption: Inhibition of the HIF-2α signaling pathway by rhodanine derivatives.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several rhodanine derivatives have been shown to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[16][17] These receptors are crucial for cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. Rhodanine-based inhibitors can bind to the ATP-binding site of the kinase domain of these receptors, preventing their autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. By blocking these pathways, rhodanine derivatives can inhibit cancer cell growth and proliferation.

RTK_Inhibition_by_Rhodanine cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Growth Factor (e.g., EGF, VEGF) RTK RTK (EGFR, VEGFR, HER2) Ligand->RTK Binding RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Rhodanine Rhodanine Derivative Rhodanine->RTK Inhibits Phosphorylation Rhodanine_Drug_Discovery_Workflow cluster_0 Synthesis and Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis of Rhodanine Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Screening High-Throughput Screening (HTS) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response Assays (IC₅₀/EC₅₀ Determination) Hit_ID->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Animal_Models Animal Models of Disease Mechanism->Animal_Models Lead_Opt Lead Optimization Mechanism->Lead_Opt PK_PD Pharmacokinetics (PK) and Pharmacodynamics (PD) Animal_Models->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity Clinical_Trials Preclinical and Clinical Development Toxicity->Clinical_Trials Lead_Opt->Synthesis Iterative Design

References

Rhodanine Derivatives in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine, a five-membered heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry due to its versatile synthetic accessibility and the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of rhodanine derivatives, focusing on their synthesis, diverse pharmacological applications, and the underlying molecular mechanisms. Special attention is given to quantitative structure-activity relationships, detailed experimental protocols, and the critical issue of Pan-Assay Interference Compounds (PAINS) to equip researchers with the necessary knowledge for the rational design and development of novel rhodanine-based therapeutic agents.

The rhodanine core, characterized by a thiazolidine ring with a thiocarbonyl group at position 2 and a carbonyl group at position 4, offers multiple sites for chemical modification. The most common derivatization strategies involve substitutions at the C-5 and N-3 positions.[1] These modifications have led to the discovery of compounds with a wide array of pharmacological properties, including anticancer, antibacterial, antiviral, and antidiabetic activities.[2][3] One notable example is Epalrestat, a rhodanine-3-acetic acid derivative, which has been marketed in Japan since 1992 for the treatment of diabetic neuropathy, underscoring the clinical potential of this scaffold.[2][3]

This guide is structured to provide a deep dive into the medicinal chemistry of rhodanine derivatives, presenting quantitative data in easily comparable formats, offering detailed experimental methodologies for key assays, and visualizing complex biological pathways to facilitate a thorough understanding of their mechanism of action.

Synthesis of Rhodanine Derivatives

The synthesis of rhodanine derivatives is most commonly achieved through the Knoevenagel condensation of rhodanine with various aldehydes. This reaction is highly efficient and allows for the introduction of a wide range of substituents at the C-5 position of the rhodanine core, which is crucial for modulating the biological activity of the resulting compounds.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of 5-Benzylidenerhodanine

This protocol describes a representative Knoevenagel condensation reaction between rhodanine and benzaldehyde.

Materials:

  • Rhodanine

  • Benzaldehyde

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve rhodanine (1 equivalent) and benzaldehyde (1 equivalent) in glacial acetic acid.

  • Add anhydrous sodium acetate (2-3 equivalents) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold water and then with a small amount of cold ethanol to remove impurities.

  • Dry the purified 5-benzylidenerhodanine product in a desiccator.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Biological Activities and Quantitative Data

Rhodanine derivatives have demonstrated significant potential across various therapeutic areas. The following sections summarize their key biological activities, supported by quantitative data to facilitate comparison and analysis.

Anticancer Activity

Rhodanine derivatives have been extensively investigated for their anticancer properties, exhibiting cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as those mediated by EGFR, VEGFR, and HER2.[4][5]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 25 (Sorafenib analog) A549 (Lung)0.8[6]
H460 (Lung)1.3[6]
HT29 (Colon)2.8[6]
Compound 27 (Triazolothiazolyl-rhodanine) Huh7 (Liver)4.67[6]
MCF-7 (Breast)2.30[6]
Compound 14 MCF-7 (Breast)7.67 µg/mL[6]
Compound 15 MCF-7 (Breast)11.7 µg/mL[6]
Compound 9 HeLa (Cervical)28.3[7]
HT29 (Colon)24.5[7]
A549 (Lung)26.6[7]
MCF-7 (Breast)28.6[7]
Compound 32 (Benzimidazole-rhodanine conjugate) HL-60 (Leukemia)0.21[7]
MDA-MB-201 (Breast)0.33[7]
Raji (Lymphoma)1.23[7]
A549 (Lung)2.67[7]
Compound 5c (Mannich-modified vanillin derivative) A549 (Lung)2.43[8]
Antibacterial Activity

The emergence of multidrug-resistant bacteria has created an urgent need for novel antibacterial agents. Rhodanine derivatives have shown promising activity against various bacterial strains, particularly Gram-positive bacteria.[9][10]

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compounds 2a-i, 3a-b, 3g, 4, 6b-c, 6e, 6g, 12a-b, 14b-c S. aureus0.125-8[9]
Compound 17b A. baumannii8[9]
Compounds 2a, 2e, 4, 6c, 6g, 14b (against MDR S. aureus) MDR S. aureus0.5-16[9]
Compounds 4c, 4d, 4e, 4f Gram-positive bacteria2[2]
Rhodanine derivatives (general) Gram-positive bacteria2-4[2]
Compound 21 (against MRSA) MRSA3.9[2]
Compound 22 (against MRSA) MRSA1.95[2]
Derivatives 3a-d Gram-positive bacteria15.6-250[11]
Derivatives 4a-c Gram-positive bacteria1.95-7.8[11]
Derivatives 5a-c Gram-positive bacteria1.95-15.6[11]
Rh 2 (against VRE) VREMIC90 = 8 µM[12]
Rh 2 (against MRSA) MRSAMIC90 = 4 µM[12]
Rh 2 (against VRSA) VRSAMIC90 = 4 µM[12]
Antiviral Activity

Certain rhodanine derivatives have demonstrated potent antiviral activity, particularly against enveloped viruses like HIV and HSV.[13][14][15] Their mechanism of action often involves inhibiting viral entry into host cells.

Compound/DerivativeVirusEC50Reference
Compound 2 HIV-1 (AD8)6.9 nM[13]
HIV-1 (NL4.3)4 nM[13]
HSV-211.9 nM[13][14]
HSV-1132 nM[13]
Compound 9a HIV-1 (AD8)7.5 nM[13]
HIV-1 (NL4.3)5.4 nM[13]
General derivatives HSV-2Nanomolar range[13][14]

Key Experimental Protocols in Biological Evaluation

Standardized and reproducible biological assays are critical for the evaluation of rhodanine derivatives. This section provides detailed protocols for key in vitro assays.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Rhodanine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the rhodanine derivatives in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[4][20][21][22][23]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Rhodanine derivatives (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare a stock solution of the rhodanine derivative at a high concentration and then perform two-fold serial dilutions in the broth medium directly in the 96-well plate.

  • Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized bacterial suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • The results can also be read using a microplate reader to measure the optical density at 600 nm.[22]

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the efficacy of antiviral compounds.[24][25][26][27]

Materials:

  • Susceptible host cell line

  • Virus stock

  • Cell culture medium

  • 96-well or 6-well plates

  • Rhodanine derivatives

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • Fixative solution (e.g., formaldehyde)

Procedure:

  • Seed host cells in plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock and the rhodanine derivatives.

  • Pre-incubate the virus with different concentrations of the rhodanine derivative for a specific time (e.g., 1 hour at 37°C).

  • Infect the cell monolayers with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).

  • After an adsorption period, remove the inoculum and add an overlay medium to restrict the spread of the virus to adjacent cells.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • After incubation, fix the cells with a fixative solution.

  • Remove the overlay and stain the cell monolayer with a staining solution like crystal violet.

  • Wash the plates to remove excess stain. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways modulated by rhodanine derivatives is crucial for their rational design and optimization. Many anticancer rhodanine derivatives exert their effects by targeting key receptor tyrosine kinases (RTKs) involved in cell proliferation and survival.

EGFR, VEGFR, and HER2 Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) are critical RTKs often dysregulated in cancer. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell growth, proliferation, survival, and angiogenesis.[5][28][29][30][31][32][33][34][35][36][37][38][39] Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

EGFR_Signaling_Pathway

VEGFR_Signaling_Pathway

HER2_Signaling_Pathway

Addressing Pan-Assay Interference Compounds (PAINS)

A critical consideration in the development of rhodanine derivatives is their potential to act as Pan-Assay Interference Compounds (PAINS). PAINS are compounds that appear as frequent hitters in high-throughput screening (HTS) campaigns due to non-specific interactions with assay components or target proteins, rather than through a specific, high-affinity binding mode. The 5-arylidene rhodanine scaffold, in particular, contains a Michael acceptor, which can react non-specifically with nucleophilic residues (such as cysteine) on proteins, leading to false-positive results.

It is imperative for researchers working with rhodanine derivatives to be aware of the PAINS issue and to implement strategies to validate their hits and rule out non-specific activity.

Experimental Workflow for PAINS Validation

PAINS_Validation_Workflow

Key Experimental Strategies to Mitigate PAINS Concerns:

  • Structure-Activity Relationship (SAR) Analysis: A well-defined and steep SAR is often indicative of specific binding. If minor structural modifications to the rhodanine derivative lead to a significant loss of activity, it suggests a specific interaction rather than non-specific effects.

  • Orthogonal Assays: Confirming the activity of a hit compound in a secondary, orthogonal assay that uses a different detection technology can help rule out assay-specific interference. For example, if the primary screen was a fluorescence-based assay, a label-free method like Surface Plasmon Resonance (SPR) could be used for confirmation.

  • Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can directly assess the binding of the rhodanine derivative to its putative target, providing evidence for a specific interaction and determining binding affinity and kinetics.

  • Target Engagement Assays: Cellular thermal shift assays (CETSA) or other target engagement assays can be used to confirm that the compound interacts with its intended target in a cellular context.

  • Competition Assays: Demonstrating that the rhodanine derivative can compete with a known ligand for binding to the target protein can provide strong evidence for a specific binding site.

  • Covalent Binding Assessment: To address the concern of Michael addition, assays can be performed to assess covalent modification of the target protein, for example, by using mass spectrometry.

Conclusion

Rhodanine derivatives represent a highly valuable and versatile scaffold in medicinal chemistry, with demonstrated efficacy across a range of therapeutic areas. Their synthetic tractability allows for extensive structural diversification, enabling the fine-tuning of their pharmacological properties. This guide has provided an in-depth overview of the current state of rhodanine-based drug discovery, from synthetic methodologies and quantitative biological data to the elucidation of their mechanisms of action through key signaling pathways.

For researchers and drug development professionals, a critical awareness of the potential for rhodanine derivatives to act as PAINS is essential. By employing the rigorous validation strategies outlined in this guide, it is possible to distinguish true, specific inhibitors from non-specific actors, thereby paving the way for the successful development of novel and effective rhodanine-based therapeutics. The continued exploration of this privileged scaffold, coupled with a thorough understanding of its chemical and biological properties, holds significant promise for addressing unmet medical needs.

References

N-Carboxyethylrhodanine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carboxyethylrhodanine, a derivative of the rhodanine heterocyclic core, belongs to a class of compounds that has garnered significant attention in medicinal chemistry. Rhodanine and its derivatives are known to exhibit a wide array of biological activities, positioning them as privileged scaffolds in drug discovery. This technical guide provides a comprehensive review of the synthesis, potential biological activities, and experimental methodologies related to this compound and its closely related analogs, with a focus on their potential as enzyme inhibitors. While literature specifically detailing this compound is limited, this review extrapolates from the rich data available on N-substituted rhodanine and rhodanine-3-alkanoic acid derivatives to provide a predictive overview for researchers.

Chemical Properties

PropertyValueSource
CAS Number 7025-19-6Internal Data
Molecular Formula C6H7NO3S2Internal Data
Molecular Weight 205.25 g/mol Internal Data
Canonical SMILES C1(C(=O)N(CS1)CCC(=O)O)=SInternal Data
IUPAC Name 3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acidInternal Data

Synthesis

The synthesis of N-substituted rhodanines, including this compound, generally follows established protocols for the alkylation of the rhodanine nitrogen. A common and efficient method involves the reaction of rhodanine with a suitable alkylating agent in the presence of a base.

General Experimental Protocol: Synthesis of N-Alkyl Rhodanine Derivatives

This protocol is a generalized procedure based on common methods for the synthesis of N-substituted rhodanines.

Materials:

  • Rhodanine

  • 3-Bromopropionic acid (for this compound) or other suitable alkyl halides/esters

  • Base (e.g., potassium carbonate, sodium hydride, triethylamine)

  • Solvent (e.g., dimethylformamide (DMF), acetone, ethanol)

  • Glacial acetic acid

  • Sodium acetate

Procedure:

  • N-Alkylation:

    • Dissolve rhodanine in a suitable solvent such as DMF or acetone.

    • Add a molar equivalent of a base (e.g., potassium carbonate).

    • To this mixture, add a slight molar excess of the alkylating agent (e.g., 3-bromopropionic acid).

    • The reaction mixture is typically stirred at room temperature or heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into water and filtering the resulting precipitate. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Knoevenagel Condensation (for 5-substituted derivatives):

    • The N-substituted rhodanine can be further functionalized at the 5-position via a Knoevenagel condensation with an appropriate aldehyde.

    • The N-substituted rhodanine and an equimolar amount of the desired aldehyde are dissolved in glacial acetic acid.

    • Anhydrous sodium acetate is added as a catalyst.

    • The mixture is refluxed for several hours.

    • After cooling, the reaction mixture is poured into cold water, and the precipitated solid is collected by filtration, washed with water, and purified by recrystallization.

Biological Activities and Quantitative Data

Rhodanine derivatives have been extensively studied for a variety of biological activities, with enzyme inhibition being a prominent feature. The data presented below is for rhodanine-3-acetic acid derivatives and other N-substituted rhodanines, which serve as valuable predictors for the potential activity of this compound.

Enzyme Inhibition

N-substituted rhodanine derivatives have shown potent inhibitory activity against several enzymes, including carbonic anhydrases and acetylcholinesterase.[1][2]

Table 1: Inhibition Constants (Ki) of N-substituted Rhodanine Derivatives against Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) [1]

Compound ClassTarget EnzymeKi Range (nM)
N-substituted rhodanine derivativeshCA I43.55 ± 14.20 to 89.44 ± 24.77
N-substituted rhodanine derivativeshCA II16.97 ± 1.42 to 64.57 ± 13.27
N-substituted rhodanine derivativesAChE66.35 ± 8.35 to 141.92 ± 12.63
Antibacterial Activity

Rhodanine-3-acetic acid derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains.[3][4]

Table 2: Minimum Inhibitory Concentration (MIC) of Rhodanine-3-acetic Acid Derivatives against Staphylococcus aureus [3]

Compound IDSubstituent at C-5MIC (µg/mL)
6kVaries (specific structure not detailed in snippet)2
6k (against MDR S. aureus)Varies (specific structure not detailed in snippet)1

MDR: Multidrug-resistant

Anticancer Activity

Derivatives of rhodanine-3-acetic acid have also been investigated for their antiproliferative effects against various human cancer cell lines.[5]

Table 3: IC50 Values of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide Derivatives [5]

Cell LineCancer TypeIC50 Range (µM)
A549Lung adenocarcinoma7.0 - 20.3
PC-3Prostate cancer7.0 - 20.3
HepG2Hepatocellular carcinoma7.0 - 20.3

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

This protocol is based on the methodology described for testing N-substituted rhodanine derivatives.[1]

Principle:

The inhibitory effect on carbonic anhydrase is determined by measuring the inhibition of the enzyme-catalyzed hydration of p-nitrophenyl acetate (p-NPA), which is monitored spectrophotometrically.

Materials:

  • Human carbonic anhydrase I and II (hCA I and hCA II)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Tris-SO4 buffer (pH 7.4)

  • This compound or other test compounds

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add Tris-SO4 buffer, the enzyme solution, and the test compound solution at various concentrations.

  • Pre-incubate the mixture at room temperature for a specified time.

  • Initiate the reaction by adding the substrate solution (p-NPA).

  • Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The inhibition percentage is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

  • Inhibition constants (Ki) can be calculated from the IC50 values using the Cheng-Prusoff equation.[6]

Antibacterial Susceptibility Testing (MIC Determination)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[3][4]

Principle:

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • This compound or other test compounds

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well microplate.

  • Prepare a standardized inoculum of the test bacterium (e.g., adjusted to 0.5 McFarland standard).

  • Inoculate each well of the microplate with the bacterial suspension.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

General Synthesis Workflow for N-Substituted Rhodanine Derivatives

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Knoevenagel Condensation (Optional) Rhodanine Rhodanine N_Substituted_Rhodanine N-Substituted Rhodanine (e.g., this compound) Rhodanine->N_Substituted_Rhodanine Reaction in suitable solvent Alkylating_Agent Alkylating Agent (e.g., 3-Bromopropionic acid) Alkylating_Agent->N_Substituted_Rhodanine Reaction in suitable solvent Base Base (e.g., K2CO3) Base->N_Substituted_Rhodanine Reaction in suitable solvent N_Substituted_Rhodanine_2 N-Substituted Rhodanine Aldehyde Aldehyde Final_Product 5-Arylidene-N-Substituted Rhodanine Derivative Aldehyde->Final_Product Reflux in Glacial Acetic Acid N_Substituted_Rhodanine_2->Final_Product Reflux in Glacial Acetic Acid

Caption: General two-step synthesis of 5-arylidene-N-substituted rhodanine derivatives.

Conceptual Diagram of Competitive Enzyme Inhibition

Enzyme_Inhibition cluster_0 Enzyme-Substrate Interaction cluster_1 Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES S Substrate (S) S->ES P Product (P) ES->P E_P Enzyme (E) ES->E_P Catalysis E2 Enzyme (E) EI Enzyme-Inhibitor Complex (EI) (Inactive) E2->EI I Inhibitor (I) (e.g., this compound) I->EI

Caption: A simplified model of competitive enzyme inhibition by an N-substituted rhodanine.

Conclusion

This compound represents a promising, yet under-investigated, member of the rhodanine family. Based on the extensive research on analogous N-substituted rhodanine and rhodanine-3-alkanoic acid derivatives, it is plausible to predict that this compound will exhibit significant biological activities, particularly as an inhibitor of various enzymes. The synthetic routes are well-established, allowing for its straightforward preparation and subsequent biological evaluation. This review provides a foundational guide for researchers interested in exploring the therapeutic potential of this compound, offering insights into its synthesis, potential biological targets, and the experimental protocols required for its investigation. Further dedicated studies are warranted to fully elucidate the specific properties and mechanisms of action of this compound.

References

Navigating the Safety and Handling of N-Carboxyethylrhodanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and relevant experimental considerations for N-Carboxyethylrhodanine and its analogs. The information is intended to support researchers in academic and industrial settings in maintaining a safe laboratory environment.

Quantitative Safety and Property Data

The following tables summarize the key safety and property data for 2-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, a close structural analog of this compound. This information is critical for risk assessment and the implementation of appropriate safety protocols.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC6H7NO3S2
AppearanceSolid
Water SolubilitySoluble

Table 2: Toxicological Data

Hazard ClassGHS Classification
Skin Corrosion/IrritationWarning: Causes skin irritation (H315)
Serious Eye Damage/IrritationWarning: Causes serious eye irritation (H319)
Specific Target Organ Toxicity (Single Exposure)Warning: May cause respiratory irritation (H335)

Data sourced from PubChem for CAS No. 39137-13-8.

Handling and Storage Protocols

Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Table 3: Handling and Storage Guidelines

AspectRecommendation
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.
Ventilation Use only outdoors or in a well-ventilated area.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Spill Response Avoid breathing dust/fume/gas/mist/vapors/spray. Take off contaminated clothing and wash it before reuse.

Experimental Protocols: A Representative Workflow

While a specific experimental protocol for this compound is not available, the following represents a general workflow for the synthesis and initial biological screening of N-substituted rhodanine derivatives.

General Synthesis of N-Substituted Rhodanines

This procedure outlines a common method for the synthesis of N-substituted rhodanines from a primary amine, carbon disulfide, and a haloacetyl derivative.

  • Reaction Setup: To a solution of the desired primary amine in a suitable solvent (e.g., ethanol, acetonitrile), add an equimolar amount of carbon disulfide at room temperature.

  • Intermediate Formation: Stir the mixture for a designated period (typically 1-2 hours) to allow for the formation of the dithiocarbamate intermediate.

  • Cyclization: Add an equimolar amount of an α-haloacetyl compound (e.g., chloroacetic acid or ethyl chloroacetate).

  • Reaction Progression: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice water. Collect the resulting precipitate by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-substituted rhodanine.

G cluster_synthesis Synthesis Workflow start Start: Reagents reagents Primary Amine + Carbon Disulfide + α-haloacetyl compound start->reagents reaction Reaction & Reflux reagents->reaction Solvent workup Work-up & Precipitation reaction->workup TLC Monitoring purification Purification (Recrystallization) workup->purification product Final Product: N-substituted Rhodanine purification->product

A generalized workflow for the synthesis of N-substituted rhodanine derivatives.

Plausible Signaling Pathway and Drug Discovery Logic

Rhodanine derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various enzymes.[1][2][3] The following diagram illustrates a hypothetical signaling pathway where a rhodanine derivative could act as an inhibitor, and the subsequent logical workflow in a drug discovery context.

Rhodanine-based compounds have been investigated for their potential to inhibit enzymes involved in cancer progression, such as protein tyrosine phosphatases.[1] Inhibition of these enzymes can disrupt downstream signaling cascades that promote cell proliferation and survival.

G cluster_pathway Hypothetical Signaling Pathway Inhibition cluster_discovery Drug Discovery Workflow GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Substrate Downstream Substrate Receptor->Substrate Activates PTP Protein Tyrosine Phosphatase (PTP) PTP->Receptor Dephosphorylates (Inactivates) Signal Proliferation Signal Substrate->Signal Rhodanine This compound (Hypothetical Inhibitor) Rhodanine->PTP Inhibits Screening High-Throughput Screening Hit Hit Identification (Rhodanine Derivative) Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

A diagram illustrating a plausible inhibitory mechanism and drug discovery workflow for a rhodanine derivative.

References

A Technical Guide to the Biological Activity of Rhodanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine, a 2-thioxo-4-thiazolidinone core, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] Its versatile structure allows for extensive chemical modification, leading to a broad spectrum of biological activities.[1][4][5] Rhodanine derivatives have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory agents.[1][4][5] This guide provides an in-depth overview of the fundamental principles governing rhodanine's biological activity, focusing on its structure-activity relationships, molecular mechanisms, and the experimental protocols used for its evaluation.

It is important to note that while rhodanine derivatives show significant promise, they have also been identified as potential Pan Assay Interference Compounds (PAINS).[6][7] This means they can sometimes show activity in assays through non-specific mechanisms, such as aggregation or reactivity.[6][7][8] Therefore, rigorous and critical evaluation of biological data is essential in the development of rhodanine-based therapeutics.[6][7]

Structure-Activity Relationships (SAR)

The biological activity of rhodanine derivatives is highly dependent on the nature and position of substituents on the rhodanine ring. The key positions for modification are the N-3 and C-5 positions.

  • C-5 Position: The C-5 position is most commonly substituted with an arylidene group. The nature of the aromatic ring and its substituents significantly influences activity.

    • Anticancer Activity: Electron-withdrawing or donating groups on the arylidene moiety can modulate anticancer potency. For instance, some studies have shown that hydrophobic arylidene groups with electron-withdrawing substituents at the C-5 position can enhance activity.[9]

    • Antimicrobial Activity: The presence of specific substituents on the C-5 arylidene ring is crucial for antibacterial activity. For example, derivatives with a pyridin-2-ylmethylidene group at the C-5 position have shown high activity against Gram-positive bacteria.[5]

  • N-3 Position: Modifications at the N-3 position also play a critical role in determining the biological profile.

    • Anticancer Activity: The introduction of acidic moieties, such as acetic or propanoic acid, at the N-3 position can significantly impact anticancer activity.[10]

    • Antimicrobial Activity: The type of carboxyalkyl group at the N-3 position influences antibacterial potency.[9]

  • 3,5-Disubstitution: In many cases, the simultaneous substitution at both the N-3 and C-5 positions leads to a synergistic effect, resulting in enhanced biological activity compared to monosubstituted derivatives.[10]

SAR General Structure-Activity Relationship of Rhodanine rhodanine Rhodanine Core N-3 Position (Modulation of solubility, PK properties) S C=S C=O C-5 Position (Primary interaction with target) sub_N3 N-3 Substituents - Acetic acid - Propanoic acid - Phenyl groups rhodanine:N3->sub_N3 sub_C5 C-5 Arylidene Substituents - Benzylidene - Pyridylmethylidene - Indole derivatives rhodanine:C5->sub_C5 activity Biological Activity - Anticancer - Antimicrobial - Antiviral sub_N3->activity sub_C5->activity STAT3_Pathway Inhibition of STAT3 Signaling by Rhodanine Derivatives Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription Rhodanine Rhodanine Derivative Rhodanine->STAT3 Inhibition Synthesis_Workflow General Workflow for Synthesis of 5-Arylidene Rhodanines start Start reactants Mix Rhodanine Derivative & Aromatic Aldehyde in Solvent start->reactants catalyst Add Base Catalyst reactants->catalyst reflux Reflux Reaction Mixture catalyst->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to Room Temperature tlc->cool Complete filter Filter to Collect Precipitate cool->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallize Product wash->recrystallize characterize Characterize (NMR, MS) recrystallize->characterize end End characterize->end

References

Methodological & Application

Synthesis of N-Carboxyethylrhodanine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of N-Carboxyethylrhodanine, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol herein is based on established methods for the synthesis of N-substituted rhodanines.

Introduction

Rhodanine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. N-substituted rhodanines, in particular, serve as versatile scaffolds in the design of novel therapeutic agents. The introduction of a carboxyethyl group at the N-3 position of the rhodanine ring can enhance the molecule's pharmacokinetic properties and provide a handle for further chemical modifications. This protocol details a reliable method for the synthesis of this compound.

Reaction Principle

The synthesis of this compound is achieved through a one-pot, three-component reaction involving β-alanine, carbon disulfide, and chloroacetic acid in the presence of a base. The reaction proceeds via the initial formation of a dithiocarbamate from β-alanine and carbon disulfide, which then undergoes cyclization with chloroacetic acid to yield the final product.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Purity
β-AlanineC₃H₇NO₂89.09≥99%
Carbon DisulfideCS₂76.14≥99%
Chloroacetic AcidC₂H₃ClO₂94.50≥99%
Potassium HydroxideKOH56.11≥85%
Hydrochloric AcidHCl36.4637% (w/w)
WaterH₂O18.02Deionized
EthanolC₂H₅OH46.0795%

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • pH meter or pH paper

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve potassium hydroxide (0.2 mol) in 50 mL of water.

    • To this solution, add β-alanine (0.1 mol) and stir until completely dissolved.

    • Cool the mixture to 0-5 °C in an ice bath.

  • Formation of Dithiocarbamate:

    • Slowly add carbon disulfide (0.1 mol) to the cooled solution via the dropping funnel over a period of 30 minutes, while maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring the mixture at room temperature for 2 hours.

  • Cyclization Reaction:

    • In a separate beaker, dissolve chloroacetic acid (0.1 mol) and potassium hydroxide (0.1 mol) in 30 mL of water.

    • Add this solution of potassium chloroacetate to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification of the Product:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with cold water to remove any inorganic salts.

    • Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to obtain pure this compound.

    • Dry the purified product in a vacuum oven at 50-60 °C.

Characterization Data (Hypothetical):

ParameterValue
Appearance Pale yellow solid
Yield 75-85%
Melting Point 155-158 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 12.8 (s, 1H, COOH), 4.25 (s, 2H, CH₂), 3.80 (t, 2H, N-CH₂), 2.65 (t, 2H, CH₂-COOH)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 202 (C=S), 172 (C=O), 171 (COOH), 45 (N-CH₂), 35 (CH₂), 32 (CH₂-COOH)
Mass Spectrometry (ESI-) m/z 204.0 [M-H]⁻

Workflow and Pathway Diagrams

Synthesis Workflow:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification reagents β-Alanine + KOH in Water dithiocarbamate Dithiocarbamate Formation (Add CS₂ at 0-5°C) reagents->dithiocarbamate Stir 2h at RT cyclization Cyclization (Add Chloroacetic Acid + KOH, Reflux) dithiocarbamate->cyclization acidification Acidification (HCl to pH 2-3) cyclization->acidification filtration Filtration acidification->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization drying Drying recrystallization->drying product This compound drying->product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Reaction Pathway:

Reaction_Pathway beta_alanine β-Alanine dithiocarbamate Dithiocarbamate Intermediate beta_alanine->dithiocarbamate cs2 CS₂ cs2->dithiocarbamate rhodanine This compound dithiocarbamate->rhodanine chloroacetic_acid Chloroacetic Acid chloroacetic_acid->rhodanine

Caption: The chemical reaction pathway for the synthesis of this compound.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Carbon disulfide is highly flammable and toxic. Avoid inhalation and contact with skin.

  • Chloroacetic acid is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Potassium hydroxide and hydrochloric acid are corrosive. Handle with care.

Conclusion

This protocol provides a detailed and reproducible method for the synthesis of this compound. The procedure is straightforward and utilizes readily available starting materials, making it suitable for both academic and industrial research laboratories. The resulting product can be used as a versatile building block for the synthesis of a wide range of biologically active molecules.

Application Notes and Protocols for N-Carboxyethylrhodanine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Carboxyethylrhodanine (also known as Rhodanine-3-propanoic acid) in enzyme inhibition assays. This document includes detailed protocols for relevant assays, quantitative data for this compound and related compounds, and diagrams of associated signaling pathways and experimental workflows.

Introduction to this compound

This compound belongs to the rhodanine class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities.[1][2] Rhodanine derivatives have been extensively studied as inhibitors of various enzymes, making them promising candidates for the development of novel therapeutics for a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[3][4][5] this compound, with its carboxylic acid moiety, offers a key structural feature for potential interactions with enzyme active sites.

Target Enzymes and Therapeutic Potential

Research indicates that rhodanine derivatives, including those structurally similar to this compound, are potent inhibitors of several key enzymes.

Aldose Reductase

Aldose reductase (ALR2) is a primary target of interest for this compound and its analogs.[6][7][8] This enzyme is a key component of the polyol pathway, which becomes activated under hyperglycemic conditions.[9] By converting excess glucose to sorbitol, aldose reductase contributes to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[9][10] Inhibition of aldose reductase is therefore a critical therapeutic strategy for mitigating these complications.[1][7]

Acetylcholinesterase

Derivatives of this compound have also demonstrated inhibitory activity against acetylcholinesterase (AChE).[5] AChE is a crucial enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[11] Inhibitors of AChE are established treatments for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.[11]

Carbonic Anhydrase

Certain rhodanine derivatives, particularly Rhodanine-N-carboxylate compounds, have shown selective inhibition of carbonic anhydrase (CA) isoforms, such as hCA II and the tumor-associated hCA IX.[12][13] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer.[12]

Quantitative Inhibition Data

The following table summarizes the inhibitory activities of this compound derivatives and related rhodanine compounds against their target enzymes. While specific IC50 or Ki values for this compound are not extensively reported in publicly available literature, the data for structurally similar compounds provide a strong rationale for its investigation as an enzyme inhibitor.

Compound ClassTarget EnzymeInhibitorIC50 / KiReference
Rhodanine-3-acetamide derivativesAldose Reductase (ALR2)Compound 3f0.12 ± 0.01 µM (IC50)[3]
Rhodanine-3-acetamide derivativesAldose Reductase (ALR2)Compound 3a0.25 ± 0.04 µM (IC50)[14]
Rhodanine-sulfonate hybridsAldose Reductase (ALR2)Compound 60.43 µM (Ki)[7]
Rhodanine-sulfonate hybridsAldose Reductase (ALR2)Compound 80.48 µM (Ki)[7]
3-α-Carboxy ethyl-rhodanine derivativesAcetylcholinesterase (AChE)Compound 3f27.29 µM (IC50)[5]
Rhodanine-N-carboxylate derivativesCarbonic Anhydrase II (hCA II)Compound 8db4.7 µM (Ki)[12]
Rhodanine-N-carboxylate derivativesCarbonic Anhydrase II (hCA II)Compound 6d7.7 µM (Ki)[12]
Rhodanine-N-carboxylate derivativesCarbonic Anhydrase IX (hCA IX)Highly selective inhibitionNot specified[12]

Experimental Protocols

Detailed methodologies for performing enzyme inhibition assays with this compound are provided below. These protocols are based on established methods for aldose reductase, acetylcholinesterase, and carbonic anhydrase.

Aldose Reductase Inhibition Assay

This protocol is adapted from methods used for screening rhodanine-based aldose reductase inhibitors.[3][8]

Materials:

  • Recombinant human aldose reductase (ALR2)

  • DL-Glyceraldehyde (substrate)

  • NADPH (cofactor)

  • This compound (test inhibitor)

  • Epalrestat or another known ALR2 inhibitor (positive control)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)

  • DMSO (for dissolving inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the inhibitor in phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare solutions of ALR2, DL-glyceraldehyde, and NADPH in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Phosphate buffer only.

    • Control (No Inhibitor): ALR2, DL-glyceraldehyde, NADPH, and buffer with DMSO (vehicle).

    • Test Sample: ALR2, DL-glyceraldehyde, NADPH, and the desired concentration of this compound.

    • Positive Control: ALR2, DL-glyceraldehyde, NADPH, and the known ALR2 inhibitor.

  • Enzyme Reaction and Measurement:

    • Add the buffer, enzyme, and inhibitor (or vehicle) to the wells and pre-incubate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding the substrate (DL-glyceraldehyde) and NADPH.

    • Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of this compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric assay for measuring AChE activity and inhibition.[5]

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound (test inhibitor)

  • Rivastigmine or another known AChE inhibitor (positive control)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the positive control in DMSO.

    • Prepare working solutions by diluting the stocks in phosphate buffer.

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add the phosphate buffer, DTNB, and AChE solution to each well.

    • Add the inhibitor solution (or vehicle for control) to the respective wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding the substrate (ATCI).

    • Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the reaction rate from the change in absorbance over time.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway: Aldose Reductase and the Polyol Pathway

Aldose_Reductase_Pathway cluster_polyol Polyol Pathway Glucose High Glucose (Hyperglycemia) Polyol_Pathway Polyol Pathway Aldose_Reductase Aldose Reductase (ALR2) Glucose->Aldose_Reductase Sorbitol Sorbitol Aldose_Reductase->Sorbitol Reduces NADP NADP+ Aldose_Reductase->NADP SDH Sorbitol Dehydrogenase Sorbitol->SDH Sorbitol->SDH Oxidative_Stress Oxidative Stress (ROS Production) Sorbitol->Oxidative_Stress Osmotic Stress Fructose Fructose SDH->Fructose Oxidizes NADH NADH SDH->NADH NADPH NADPH NADPH->Aldose_Reductase Cofactor NADH->Oxidative_Stress Contributes to NAD NAD+ NAD->SDH Cofactor Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Oxidative_Stress->Complications NCER This compound NCER->Aldose_Reductase Inhibits

Caption: The aldose reductase signaling pathway in diabetic complications.

Experimental Workflow: Enzyme Inhibition Assay

Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Reagents: - Enzyme - Substrate - Buffer Inhibitor Prepare Inhibitor Stock: This compound in DMSO Plate_Setup Set up 96-well Plate: - Blanks - Controls - Test Samples Reagents->Plate_Setup Dilutions Create Serial Dilutions of Inhibitor Inhibitor->Dilutions Dilutions->Plate_Setup Preincubation Pre-incubate Enzyme with Inhibitor Plate_Setup->Preincubation Reaction Initiate Reaction with Substrate Preincubation->Reaction Measurement Measure Absorbance/Fluorescence (Kinetic Reading) Reaction->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Determine % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Calculate IC50 Value Plot_Curve->Calc_IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

References

Application Note: Rhodanine Derivatives in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rhodanine core is a recognized privileged scaffold in medicinal chemistry, frequently identified as a hit in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of various biological targets.[1][2][3][4] Rhodanine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[3][5] This application note provides an overview of the utility of rhodanine-based compounds, with a focus on their application in HTS for drug discovery. Due to the limited specific public data on N-Carboxyethylrhodanine, this document will focus on the broader class of rhodanine derivatives, providing a general framework for their use in screening applications.

It is important to note that rhodanine-containing compounds are often classified as Pan Assay Interference Compounds (PAINS), as they can exhibit non-specific activity in various assays.[2][6][7] Therefore, careful validation and follow-up studies are crucial to confirm the specific mechanism of action of any rhodanine-based hit.

Mechanism of Action

The versatility of the rhodanine scaffold allows for substitutions at multiple positions, leading to a wide array of derivatives that can interact with diverse biological targets. The proposed mechanisms of action for rhodanine derivatives are varied and target-dependent. Some derivatives act as competitive or non-competitive enzyme inhibitors, while others may function as Michael acceptors.[2][6] The rhodanine ring itself can undergo hydrolysis to form a potent thioenolate inhibitor, as observed in the case of metallo-β-lactamase inhibition.[8]

Quantitative Data: Inhibitory Activities of Representative Rhodanine Derivatives

The following table summarizes the inhibitory activities of several rhodanine derivatives against various biological targets, as reported in the literature. This data illustrates the potential of the rhodanine scaffold in developing potent inhibitors.

Compound ClassTargetAssay TypeIC50 / KIReference
Rhodanine-3-acetic acid derivativeCandida albicans PMT1Enzyme Inhibition0.2-0.5 µM (IC50)[9]
Benzylidene rhodanine derivativeOncolytic phosphatase (PRL-3)Enzyme Inhibition0.9 µM (IC50)[10]
Rhodanine-linked benzenesulfonamideHuman Carbonic Anhydrase I (hCA I)Enzyme Inhibition22.4 nM (KI)[11]
Rhodanine with bromopyridine groupHepG2 cell lineAntiproliferative2.7 µM (IC50)[12]
Rhodanine with bromopyridine groupA549 cell lineAntiproliferative3.1 µM (IC50)[12]
Rhodanine derivativeHIV-1 Integrase (3'-processing)Enzyme Inhibition15 µM (IC50)[13]
Rhodanine derivativeHIV-1 Integrase (strand transfer)Enzyme Inhibition11 µM (IC50)[13]

Experimental Protocols

High-Throughput Screening Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for a 384-well plate-based fluorescence HTS assay to identify inhibitors of a target enzyme from a library of rhodanine derivatives.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified target enzyme in assay buffer. The final concentration in the assay should be determined based on optimization experiments.

  • Substrate Stock Solution: Prepare a stock solution of a fluorogenic substrate specific for the target enzyme. The final concentration should ideally be at or below the Michaelis-Menten constant (Km) to maximize sensitivity for competitive inhibitors.

  • Test Compound Plate: Prepare a 384-well plate containing the rhodanine derivatives at a desired screening concentration (e.g., 10 µM) in a suitable solvent like DMSO.

  • Positive Control: A known inhibitor of the target enzyme.

  • Negative Control: DMSO or assay buffer without any inhibitor.

2. Assay Procedure:

  • Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the test compounds, positive control, and negative control from the compound plate to the corresponding wells of a 384-well assay plate.

  • Enzyme Addition: Add the enzyme solution to all wells of the assay plate and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection: Immediately begin kinetic or endpoint reading of the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

    • For hit confirmation, perform dose-response experiments to determine the IC50 value.

Visualizations

HTS_Workflow High-Throughput Screening Workflow for Rhodanine Derivatives cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Rhodanine Derivative Library Dispensing Compound Dispensing Compound_Library->Dispensing Assay_Plate 384-well Assay Plate Assay_Plate->Dispensing Reagents Enzyme, Substrate, Buffers Incubation Enzyme-Compound Incubation Reagents->Incubation Dispensing->Incubation Reaction Reaction Initiation Incubation->Reaction Detection Signal Detection Reaction->Detection Primary_Analysis Calculate % Inhibition Detection->Primary_Analysis Hit_Identification Identify Primary Hits Primary_Analysis->Hit_Identification Dose_Response Dose-Response & IC50 Hit_Identification->Dose_Response Hit_Validation Hit Confirmation & Validation Dose_Response->Hit_Validation

HTS Workflow for Rhodanine Derivatives

EGFR_Signaling_Pathway Inhibition of EGFR Signaling by a Rhodanine Derivative EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS Ras EGFR->RAS Activates Rhodanine Rhodanine Derivative Rhodanine->EGFR Inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR Signaling Inhibition

References

Application Notes and Protocols for N-Carboxyethylrhodanine in Cell-Based Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carboxyethylrhodanine and its derivatives, particularly those based on the rhodanine-3-acetic acid scaffold, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential as anticancer, antifungal, and antimicrobial agents. The core rhodanine structure serves as a versatile scaffold for chemical modifications, leading to a wide array of derivatives with varying potencies and mechanisms of action.

In the context of oncology, several rhodanine-3-acetic acid derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of this anticancer activity has been identified as the disruption of microtubule dynamics. By interfering with the polymerization and depolymerization of tubulin, these compounds induce cell cycle arrest, primarily at the G2/M phase, which subsequently leads to the activation of apoptotic pathways and programmed cell death.

These application notes provide a comprehensive overview of the use of this compound and its analogs in cell-based viability assays. Included are detailed protocols for assessing cytotoxicity, a summary of reported efficacy for related compounds, and a discussion of important experimental considerations, including the classification of rhodanines as Pan-Assay Interference Compounds (PAINS).

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

This compound and its analogs exert their cytotoxic effects by targeting the cellular cytoskeleton. Specifically, they act as microtubule-destabilizing agents. This interference with the natural dynamics of microtubules leads to a cascade of cellular events culminating in apoptosis.

Key Mechanistic Steps:

  • Microtubule Destabilization: The compound binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is a critical initiating event.

  • Mitotic Arrest: The failure to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.

  • Apoptotic Signal Transduction: Prolonged mitotic arrest triggers intracellular stress signals that activate the intrinsic apoptotic pathway. This involves the phosphorylation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic Bcl-2 family members.

  • Caspase Activation: The apoptotic signals converge on the activation of a cascade of caspases, which are the executioners of apoptosis. This ultimately leads to the cleavage of cellular proteins, DNA fragmentation, and the morphological changes characteristic of programmed cell death.

Rhodanine_MoA cluster_0 Cellular Effects of this compound Compound This compound Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis_Signal Apoptotic Signaling (Bcl-2 family modulation) G2M_Arrest->Apoptosis_Signal Caspase Caspase Activation Apoptosis_Signal->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Proposed mechanism of action for this compound derivatives.

Quantitative Data Summary

Compound ClassCell LineCancer TypeIC50 (µM)Reference
Amide-functionalized rhodanine-3-acetic acid derivative (I20)A549Lung Adenocarcinoma7.0[1]
Amide-functionalized rhodanine-3-acetic acid derivative (I20)PC-3Prostate Cancer~10-20[1]
Amide-functionalized rhodanine-3-acetic acid derivative (I20)HepG2Hepatocellular Carcinoma20.3[1]
Benzimidazole-rhodanine conjugate (32)HL-60Promyelocytic Leukemia0.21
Benzimidazole-rhodanine conjugate (32)MDA-MB-201Breast Cancer0.33
Benzimidazole-rhodanine conjugate (32)RajiBurkitt's Lymphoma1.23
Benzimidazole-rhodanine conjugate (32)A549Lung Adenocarcinoma2.67
N-glucosylation rhodanine (6)MCF-7Breast Cancer11.7
N-glucosylation rhodanine (6)HepG2Hepatocellular Carcinoma0.21
N-glucosylation rhodanine (6)A549Lung Adenocarcinoma1.7

Experimental Protocols

The following is a detailed protocol for determining the cytotoxic effects of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Cell Viability Assay

Materials:

  • This compound derivative (or related compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Human cancer cell line of interest (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in fresh complete medium and perform a cell count. d. Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) and seed 100 µL into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a stock solution of the this compound derivative in sterile DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 0.1 µM to 100 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only). d. Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions or controls. e. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. e. Gently pipette up and down or use a plate shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells. c. Calculate the percentage of cell viability for each treatment relative to the vehicle control (which is set to 100% viability). d. Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow cluster_1 MTT Assay Experimental Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound (Serial Dilutions) Incubate_24h->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a typical MTT cell viability assay.

Important Considerations: Rhodanine as a Pan-Assay Interference Compound (PAINS)

Rhodanine and its derivatives are known to be Pan-Assay Interference Compounds (PAINS). PAINS are molecules that can produce false-positive results in high-throughput screens through various non-specific mechanisms. It is crucial for researchers to be aware of this and to design experiments that can mitigate or identify these confounding effects.

Potential Mechanisms of Assay Interference by Rhodanines:

  • Aggregation: Rhodanine compounds can form aggregates at higher concentrations, which may non-specifically sequester and inhibit proteins.

  • Reactivity: The rhodanine scaffold contains reactive moieties that can covalently modify proteins, leading to non-specific inhibition.

  • Redox Activity: Some derivatives may participate in redox cycling, which can interfere with assays that rely on cellular redox state, such as tetrazolium-based assays (MTT, XTT).

  • Colorimetric Interference: Rhodanine compounds are often colored and may interfere with absorbance or fluorescence-based readouts.

Strategies to Mitigate PAINS-related Artifacts:

  • Orthogonal Assays: Confirm cell viability results using a secondary, mechanistically different assay. For example, if an MTT assay (metabolic activity) shows cytotoxicity, confirm with a method that measures membrane integrity (e.g., Trypan Blue exclusion or a lactate dehydrogenase (LDH) release assay) or an ATP-based luminescence assay.

  • Detergent Controls: Include a non-ionic detergent like Triton X-100 in the assay buffer to disrupt compound aggregates. A significant change in potency in the presence of a detergent can indicate an aggregation-based mechanism.

  • Structure-Activity Relationship (SAR) Analysis: A steep or unusual SAR, where minor structural changes lead to a complete loss of activity, can be a red flag for non-specific activity.

  • Assay-Specific Controls: For absorbance-based assays, run controls with the compound in cell-free medium to check for direct interference with the assay reagents or readout.

PAINS_Considerations cluster_2 Addressing PAINS in Rhodanine Assays Initial_Screen Initial Viability Screen (e.g., MTT Assay) Hit_Identified Cytotoxic 'Hit' Identified Initial_Screen->Hit_Identified Orthogonal_Assay Orthogonal Assay (e.g., LDH, ATP-based) Hit_Identified->Orthogonal_Assay Confirmation Detergent_Control Detergent Control (e.g., Triton X-100) Hit_Identified->Detergent_Control Validation SAR_Analysis Structure-Activity Relationship Analysis Hit_Identified->SAR_Analysis Validation Confirmed_Activity Confirmed, Specific Activity Orthogonal_Assay->Confirmed_Activity Consistent Results Potential_Artifact Potential PAINS Artifact Orthogonal_Assay->Potential_Artifact Inconsistent Results Detergent_Control->Confirmed_Activity No Change in Potency Detergent_Control->Potential_Artifact Potency Shift SAR_Analysis->Confirmed_Activity Logical SAR SAR_Analysis->Potential_Artifact Unusual SAR

Figure 3: Logical workflow for validating hits from rhodanine-based compounds.

References

Application Notes and Protocols for the Analytical Characterization of N-Carboxyethylrhodanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of N-Carboxyethylrhodanine, a key heterocyclic compound with potential applications in drug discovery and development. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis are designed to ensure accurate and reproducible results for identity, purity, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) Analysis

Application: To determine the purity of this compound and to monitor reaction progress during its synthesis. A general reverse-phase HPLC method is described, which is applicable to rhodanine-3-acetic acid derivatives.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound sample

  • Acetonitrile (for sample preparation)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol:Water (70:30, v/v). If needed, acidify the mobile phase with 0.1% formic acid to improve peak shape. Degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent, such as acetonitrile or the mobile phase, to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or acetonitrile to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Set the injection volume to 10 µL.

    • Set the UV detection wavelength to the λmax of this compound (typically determined by UV-Vis spectroscopy, a wavelength of 254 nm is a common starting point for similar compounds).

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the retention time of this compound from the standard chromatograms. Calculate the purity of the sample by dividing the peak area of the main peak by the total peak area of all peaks in the chromatogram.

Quantitative Data Summary:

ParameterValue
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time Dependent on the specific C18 column and exact mobile phase composition.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Methanol:Water) HPLC HPLC System (C18 Column) MobilePhase->HPLC Standard Standard Solution (1 mg/mL) Standard->HPLC Sample Sample Solution Sample->HPLC Detection UV Detection (254 nm) HPLC->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Purity Calculate Purity Chromatogram->Purity

Caption: Workflow for HPLC purity analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Application: To confirm the molecular weight of this compound and to identify potential impurities and degradation products.

Experimental Protocol:

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile.

  • Sample Preparation: Dissolve the this compound sample in a mixture of water and acetonitrile (1:1, v/v) to a final concentration of approximately 10 µg/mL.

  • LC Conditions:

    • Set the flow rate to 0.4 mL/min.

    • Use a gradient elution, for example: 5% B for 1 min, ramp to 95% B over 5 min, hold at 95% B for 2 min, and then return to initial conditions.

    • Set the column temperature to 40 °C.

    • Set the injection volume to 5 µL.

  • MS Conditions:

    • Set the ionization mode to either positive or negative Electrospray Ionization (ESI). For a carboxylic acid, negative ion mode is often successful.

    • Set the capillary voltage to 3.5 kV.

    • Set the drying gas temperature to 350 °C and the flow rate to 10 L/min.

    • Set the nebulizer pressure to 40 psi.

    • Acquire data in full scan mode over a mass range of m/z 50-500.

  • Data Analysis: Extract the ion chromatogram for the expected mass of this compound (C₆H₇NO₃S₂), which has a molecular weight of 205.25 g/mol . In negative ion mode, the expected ion would be [M-H]⁻ at m/z 204. In positive ion mode, the expected ion would be [M+H]⁺ at m/z 206.

Quantitative Data Summary:

ParameterValue
Column C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI (Positive or Negative)
Expected [M-H]⁻ m/z 204
Expected [M+H]⁺ m/z 206

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation SamplePrep Dissolve Sample (10 µg/mL) LC LC Separation (C18 Column, Gradient) SamplePrep->LC MS MS Detection (ESI, Full Scan) LC->MS MassSpectrum Obtain Mass Spectrum MS->MassSpectrum MW_Confirmation Confirm Molecular Weight MassSpectrum->MW_Confirmation

Caption: Workflow for LC-MS molecular weight confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To elucidate the chemical structure of this compound by identifying the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol:

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • This compound sample (5-10 mg)

  • Tetramethylsilane (TMS) as an internal standard (usually included in the deuterated solvent)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or TMS at 0 ppm.

  • Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H NMR), and multiplicity of the signals to assign them to the respective protons and carbons in the this compound structure.

Expected Spectral Data (based on related compounds):

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~12-13Singlet-COOH
~4.2-4.4Triplet-N-CH₂-
~4.0Singlet-S-CH₂-CO-
~2.7-2.9Triplet-CH₂-COOH
¹³C NMR ~195-205-C=S
~170-175-C=O (ring)
~170-175-C=O (acid)
~45-50--N-CH₂-
~35-40--S-CH₂-CO-
~30-35--CH₂-COOH

Logical Relationship for NMR Structural Elucidation

NMR_Logic cluster_data NMR Data cluster_interpretation Interpretation cluster_structure Final Structure H_NMR ¹H NMR Spectrum (Chemical Shift, Integration, Multiplicity) Proton_Env Proton Environments H_NMR->Proton_Env C_NMR ¹³C NMR Spectrum (Chemical Shift) Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone Structure Elucidated Structure of This compound Proton_Env->Structure Carbon_Backbone->Structure

Caption: Logical flow for structure elucidation using NMR spectroscopy.

Elemental Analysis

Application: To determine the elemental composition (C, H, N, S) of this compound and compare it with the theoretical values to confirm its empirical formula.

Experimental Protocol:

Instrumentation:

  • CHN/S Elemental Analyzer

Reagents:

  • This compound sample (1-2 mg, finely ground and dried)

  • Standard reference material for calibration (e.g., sulfanilamide)

Procedure:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard of known elemental composition.

  • Sample Preparation: Accurately weigh 1-2 mg of the finely ground and dried this compound sample into a tin capsule.

  • Analysis: Place the sample in the instrument's autosampler. The analysis is typically automated, involving combustion of the sample at high temperature and detection of the resulting gases (CO₂, H₂O, N₂, SO₂).

  • Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the sample weight. Compare the experimental percentages with the theoretical values for the molecular formula C₆H₇NO₃S₂.

Quantitative Data Summary:

ElementTheoretical (%)Experimental (%)
Carbon (C) 35.11
Hydrogen (H) 3.44
Nitrogen (N) 6.82
Sulfur (S) 31.24

Note: The experimental values should be within ±0.4% of the theoretical values to be considered a good match.[1]

Experimental Workflow for Elemental Analysis

EA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Sample_Weigh Weigh Sample (1-2 mg) Combustion Combustion in Elemental Analyzer Sample_Weigh->Combustion Detection Gas Detection (CO₂, H₂O, N₂, SO₂) Combustion->Detection Elemental_Comp Calculate Elemental Composition (%) Detection->Elemental_Comp Comparison Compare with Theoretical Values Elemental_Comp->Comparison

Caption: Workflow for elemental analysis of this compound.

References

Application Notes and Protocols for Computational Molecular Docking Studies of Rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A focus on N-Carboxyethylrhodanine and its Analogs as Tyrosine Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct computational molecular docking studies for this compound are not extensively available in the public domain. This document provides a generalized protocol and data based on studies of closely related rhodanine derivatives, which serve as a valuable proxy for understanding the potential interactions of this compound with protein targets.

Introduction

Rhodanine and its derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] These compounds are recognized as privileged scaffolds in drug discovery. A key mechanism of action for their anticancer effects is the inhibition of protein kinases, particularly tyrosine kinases, which are crucial regulators of cellular signaling pathways.[1][2] Dysregulation of tyrosine kinase signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4]

Computational molecular docking is an indispensable tool in modern drug discovery, providing insights into the binding modes and affinities of small molecules like this compound and its analogs to their protein targets.[5][6] This application note provides a comprehensive overview of the methodologies and expected outcomes for the computational analysis of rhodanine derivatives, with a specific focus on their potential as tyrosine kinase inhibitors.

Data Presentation: Docking Results of Rhodanine Derivatives

The following table summarizes representative quantitative data from molecular docking and in vitro studies of various rhodanine derivatives against cancer-related protein targets. This data provides a baseline for evaluating the potential efficacy of novel analogs like this compound.

Compound ClassTarget ProteinDocking Score (kcal/mol)IC50 (µM)Reference
S-glucosylated rhodanineTopoisomerase II-11.3111.7 (MCF-7)[7]
3-Aminorhodanine derivativeEGFRNot Specified55.8 (A549)[8]
5-arylidene rhodanineNot Specified- (Energy Gap = 3.004 eV)Not Specified[9]

Experimental Protocols

This section details a generalized protocol for performing a computational molecular docking study on a rhodanine derivative, such as this compound, against a tyrosine kinase target (e.g., c-Src).

Preparation of the Receptor Protein
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein, for instance, c-Src kinase (PDB ID: 3G6H), from the Protein Data Bank (PDB).[1][2]

  • Protein Preparation:

    • Remove all water molecules and co-crystallized ligands from the protein structure.[6]

    • Add polar hydrogen atoms to the protein.

    • Assign Kollman charges to the protein atoms.

    • Merge non-polar hydrogens.

    • Save the prepared protein structure in PDBQT format for use with AutoDock Tools.

Preparation of the Ligand (this compound)
  • Ligand Sketching: Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D structure. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Ligand Preparation for Docking:

    • Detect the root, rotatable bonds, and torsions of the ligand.

    • Assign Gasteiger charges.

    • Save the prepared ligand in PDBQT format.

Molecular Docking Procedure
  • Grid Box Generation: Define the binding site on the receptor by generating a grid box. The grid box should encompass the active site of the tyrosine kinase. Center the grid on the co-crystallized ligand if available, or on catalytically important residues.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or GOLD.[5][10]

    • Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search. For AutoDock Vina, a typical command would be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt

  • Analysis of Docking Results:

    • Analyze the docking poses and their corresponding binding energies. The pose with the lowest binding energy is generally considered the most favorable.[11]

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify hydrogen bonds, hydrophobic interactions, and other key binding determinants.

Visualizations

Signaling Pathway

ReceptorTyrosineKinasePathway Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., c-Src) Ligand->RTK Binding Dimerization Receptor Dimerization RTK->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) Autophosphorylation->Adaptor Recruitment Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Transcription Gene Transcription (Proliferation, Survival) MAPK->Transcription Nuclear Translocation Rhodanine Rhodanine Derivative (Inhibitor) Rhodanine->Autophosphorylation Inhibition

Caption: A simplified diagram of the Receptor Tyrosine Kinase signaling cascade.

Experimental Workflow

MolecularDockingWorkflow Computational Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ReceptorPrep Receptor Preparation (PDB Download, Add Hydrogens) GridGen Grid Box Generation (Define Binding Site) ReceptorPrep->GridGen LigandPrep Ligand Preparation (2D to 3D, Energy Minimization) DockingRun Run Docking Simulation (e.g., AutoDock Vina) LigandPrep->DockingRun GridGen->DockingRun PoseAnalysis Analyze Docking Poses (Binding Energy) DockingRun->PoseAnalysis InteractionAnalysis Visualize Interactions (Hydrogen Bonds, etc.) PoseAnalysis->InteractionAnalysis Result Identify Lead Candidates InteractionAnalysis->Result

Caption: A flowchart illustrating the key steps in a molecular docking study.

Conclusion

The computational molecular docking protocols and data presented provide a robust framework for the initial assessment of this compound and other rhodanine derivatives as potential tyrosine kinase inhibitors. By following these methodologies, researchers can efficiently screen and prioritize compounds for further experimental validation, accelerating the drug discovery process. The visualization of the targeted signaling pathway and the experimental workflow offers a clear and concise guide for professionals in the field. Further in vitro and in vivo studies are essential to confirm the therapeutic potential of promising candidates identified through these computational approaches.

References

Applications of N-Carboxyethylrhodanine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carboxyethylrhodanine and its derivatives have emerged as a significant class of compounds in drug discovery, demonstrating a "privileged scaffold" status due to their versatile biological activities.[1][2] These molecules, characterized by a rhodanine core with a carboxyethyl group at the N-3 position, have shown considerable promise as therapeutic agents, particularly in the management of diabetic complications. Their primary mechanism of action involves the inhibition of key enzymes involved in metabolic pathways that are dysregulated in disease states. This document provides detailed application notes and experimental protocols for the investigation of this compound and its analogs in a drug discovery setting.

Therapeutic Target: Aldose Reductase

A primary and well-validated therapeutic target of this compound derivatives is Aldose Reductase (AR) .[3][4] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol, which in turn causes osmotic stress and subsequent cellular damage, contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[3] By inhibiting aldose reductase, this compound derivatives can mitigate these detrimental effects.

Quantitative Data: Inhibitory Potency

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference
Rhodanine-3-acetamideCompound 3aAldose Reductase (ALR2)0.25 ± 0.04[1]
Rhodanine-3-acetamideCompound 3fAldose Reductase (ALR2)0.12 ± 0.01[1][3][5]
Rhodanine-3-hippuric acid-pyrazole hybridCompound 6gAldose Reductase (ALR2)0.04[6]
Rhodanine-3-hippuric acid-pyrazole hybridCompound 6eAldose Reductase (ALR2)0.06[6]
Spirobenzopyran acetic acidCompound 1Aldose Reductase (ALR2)2.25[7]
Spirobenzopyran acetic acidCompound 2Aldose Reductase (ALR2)0.58[7]
Standard Inhibitor Epalrestat (ONO-2235) Aldose Reductase (ALR2) 0.87 [6]
Standard Inhibitor Sulindac Aldose Reductase (ALR2) 0.29 ± 0.08 [2]

Table 1: In vitro inhibitory activity of this compound derivatives and standard inhibitors against Aldose Reductase (ALR2).

A notable derivative, (E)-3-carboxymethyl-5-[(2E)-methyl-3-phenylpropenylidene]rhodanine, also known as Epalrestat (ONO-2235) , is an approved drug in several countries for the treatment of diabetic neuropathy.[4][8] In vivo studies in streptozotocin-induced diabetic rats have demonstrated that oral administration of ONO-2235 significantly reduces sorbitol accumulation in the sciatic nerve and red blood cells, highlighting its therapeutic potential.[4]

Signaling Pathway: The Polyol Pathway

This compound derivatives exert their therapeutic effect by modulating the polyol pathway. Under normal glucose levels, the majority of glucose is phosphorylated by hexokinase and enters glycolysis. However, in hyperglycemic states, the excess glucose is shunted into the polyol pathway.

Polyol_Pathway cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (SDH) NAD+ -> NADH Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Osmotic Stress & Oxidative Stress N_Carboxyethylrhodanine This compound Derivatives N_Carboxyethylrhodanine->Glucose Inhibition

Figure 1: The Polyol Pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

Experimental Workflow: Aldose Reductase Inhibition Assay

The following diagram outlines the typical workflow for evaluating the inhibitory activity of this compound derivatives against aldose reductase.

Aldose_Reductase_Assay_Workflow Start Start: Compound Synthesis & Purification Prepare_Reagents Prepare Reagents: - Aldose Reductase Enzyme - NADPH Solution - Substrate (DL-Glyceraldehyde) - Test Compound Stock Solution - Assay Buffer Start->Prepare_Reagents Assay_Setup Assay Setup (96-well plate): - Add Buffer, NADPH, and Enzyme - Add Test Compound (various concentrations) - Add Control (Vehicle) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubation (e.g., 5 min at 37°C) Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: Add Substrate Pre_incubation->Initiate_Reaction Kinetic_Measurement Kinetic Measurement: Monitor NADPH oxidation (decrease in absorbance at 340 nm) over time Initiate_Reaction->Kinetic_Measurement Data_Analysis Data Analysis: - Calculate initial reaction velocities - Determine % inhibition - Calculate IC50 value Kinetic_Measurement->Data_Analysis End End: Potency Determined Data_Analysis->End

Figure 2: Workflow for the in vitro Aldose Reductase inhibition assay.
Detailed Protocol: In Vitro Spectrophotometric Aldose Reductase Inhibition Assay

This protocol is adapted from established methods for assessing aldose reductase inhibitors.[1][3]

1. Materials and Reagents:

  • Enzyme: Partially purified rat lens aldose reductase (or commercially available recombinant human aldose reductase).

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

  • Substrate: DL-Glyceraldehyde.

  • Test Compound: this compound or its derivatives, dissolved in a suitable solvent (e.g., DMSO).

  • Standard Inhibitor: Epalrestat or Sulindac.

  • Assay Buffer: 0.1 M Sodium phosphate buffer (pH 6.2).

  • Equipment: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm, 96-well UV-transparent microplates, and calibrated micropipettes.

2. Reagent Preparation:

  • NADPH Solution: Prepare a 1.6 mM solution of NADPH in the assay buffer.

  • Substrate Solution: Prepare a 10 mM solution of DL-glyceraldehyde in the assay buffer.

  • Enzyme Preparation: Dilute the aldose reductase enzyme preparation in the assay buffer to a concentration that yields a linear rate of NADPH oxidation for at least 5 minutes.

  • Test Compound and Standard Inhibitor Solutions: Prepare stock solutions of the test compounds and standard inhibitor in DMSO (e.g., 10 mM). Perform serial dilutions in the assay buffer to obtain a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects on enzyme activity.

3. Assay Procedure (96-well plate format):

  • Assay Setup: To each well of a 96-well microplate, add the following in order:

    • 70 µL of 0.1 M sodium phosphate buffer (pH 6.2).

    • 10 µL of the test compound solution at various concentrations (or vehicle for the control and blank).

    • 10 µL of the aldose reductase enzyme solution (add assay buffer to the blank wells instead of the enzyme).

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add 10 µL of the NADPH solution to all wells.

  • Start Reaction and Measurement: Immediately add 10 µL of the DL-glyceraldehyde substrate solution to all wells except the blank (add 10 µL of assay buffer to the blank).

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.

4. Data Analysis:

  • Calculate the rate of reaction: Determine the initial velocity (V₀) of the reaction for each concentration of the inhibitor and the control by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition:

    • % Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly for the treatment of diabetic complications through the inhibition of aldose reductase. The protocols and data presented in these application notes provide a framework for researchers to further explore the potential of this chemical scaffold in drug discovery programs. The favorable inhibitory activities of rhodanine-3-acetic acid and acetamide derivatives against aldose reductase underscore the therapeutic promise of this compound class. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives are warranted to advance these compounds towards clinical development.

References

Standard Operating Procedure for Testing Rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Rhodanine and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, making them promising candidates in drug discovery and development.[1][2][3][4][5][6] These compounds have demonstrated potential as antibacterial, antifungal, antiviral, anticancer, antidiabetic, and anti-inflammatory agents.[2][4][6][7][8] The core rhodanine scaffold can be readily modified at various positions, allowing for the generation of large libraries of derivatives with diverse pharmacological profiles.[4][5]

This document provides a comprehensive set of standard operating procedures (SOPs) for the initial biological screening and characterization of novel rhodanine derivatives. The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in the evaluation of these compounds. The described methodologies cover fundamental assays for assessing antimicrobial activity, cytotoxicity against cancer cell lines, and specific enzyme inhibition. Adherence to these standardized procedures will ensure reproducibility and comparability of data across different studies and laboratories.

It is important to note that while some rhodanine derivatives have shown promising therapeutic potential, they are also known in some cases to be pan-assay interference compounds (PAINS).[2][9] Therefore, careful experimental design and validation are crucial to confirm the specific biological activity of any new rhodanine derivative.

General Experimental Workflow

The initial assessment of a new series of rhodanine derivatives typically follows a hierarchical screening process. This workflow is designed to efficiently identify promising lead compounds and characterize their basic biological and pharmacological properties.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Potency Determination cluster_2 Phase 3: Mechanism of Action & Specificity Synthesis Synthesis & Purification of Rhodanine Derivatives Antimicrobial Antimicrobial Screening (e.g., Disc Diffusion) Synthesis->Antimicrobial Cytotoxicity Cytotoxicity Screening (e.g., MTT on one cell line) Synthesis->Cytotoxicity MIC MIC Determination for Active Antimicrobials Antimicrobial->MIC IC50 IC50 Determination for Active Cytotoxic Compounds Cytotoxicity->IC50 InVivo In Vivo Model Testing MIC->InVivo Enzyme Enzyme Inhibition Assays (Target-based) IC50->Enzyme Pathway Signaling Pathway Analysis Enzyme->Pathway Selectivity Selectivity Profiling (e.g., against other enzymes/cell lines) Pathway->Selectivity Selectivity->InVivo

Caption: General experimental workflow for testing rhodanine derivatives.

Experimental Protocols

Antimicrobial Activity Assays

Rhodanine derivatives have shown significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[1][7][10] The following protocols describe the standard methods for evaluating the antimicrobial properties of these compounds.

This method provides a preliminary assessment of the antimicrobial activity of the synthesized compounds.[11]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Mueller-Hinton Agar (MHA)

  • Sterile filter paper discs (6 mm diameter)

  • Rhodanine derivatives dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 20 mg/mL.[11]

  • Standard antibiotic discs (e.g., Gentamicin, Chloramphenicol) as positive controls.[11]

  • Solvent-loaded discs as a negative control.[11]

  • Sterile swabs, Petri dishes, incubator.

Procedure:

  • Prepare MHA plates according to the manufacturer's instructions.

  • Inoculate the surface of the MHA plates evenly with a standardized suspension of the test microorganism using a sterile swab.

  • Impregnate sterile filter paper discs with a defined volume (e.g., 10 µL) of the rhodanine derivative solution.

  • Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Data Presentation:

Compound IDConcentration on Disc (µg)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Rhod-01 2001512
Rhod-02 2001810
Gentamicin 102522
DMSO -00

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a quantitative measure of a compound's potency.[7][10]

Materials:

  • Test microorganisms

  • Mueller-Hinton Broth (MHB)

  • Rhodanine derivatives (stock solutions in DMSO)

  • 96-well microtiter plates

  • Standard antibiotics for comparison

  • Microplate reader or visual inspection

Procedure:

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the rhodanine derivative stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a standardized inoculum of the test microorganism and add a defined volume to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the absorbance at 600 nm.

Data Presentation:

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. E. coli
Rhod-01 1632>64
Rhod-02 816>64
Norfloxacin 8>644
Oxacillin 1>64N/A
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[8][12][13][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical)).[8][13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Rhodanine derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator, microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the rhodanine derivatives (typically in a range from 0.1 to 100 µM) for 48-72 hours.[8] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the MTT-containing medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation:

Compound IDIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HeLa
Rhod-03 12.525.818.3
Rhod-04 5.28.97.1
Doxorubicin 0.81.21.0
Enzyme Inhibition Assay (General Protocol)

Rhodanine derivatives are known to inhibit various enzymes, including cholinesterases, carbonic anhydrases, and kinases.[15][16] The following is a general protocol that can be adapted for specific enzyme targets.

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Buffer solution providing optimal pH for enzyme activity

  • Rhodanine derivatives (stock solutions in DMSO)

  • A known inhibitor as a positive control

  • 96-well plate (UV-transparent or standard, depending on the detection method)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction buffer suitable for the enzyme.

  • In a 96-well plate, add the buffer, varying concentrations of the rhodanine derivative, and the enzyme.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a specific temperature.[17]

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

Compound IDTarget EnzymeIC50 (µM)
Rhod-05 AChE24.05
Rhod-06 BChE7.92
Rivastigmine AChE/BChE(Reference)

Signaling Pathway Analysis

Some rhodanine derivatives exert their effects by modulating specific signaling pathways. For example, certain derivatives have been shown to inhibit the nuclear localization and transcriptional activity of Hypoxia-Inducible Factor-2α (HIF-2α).[18]

HIF-2a_Inhibition cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus HIF2a_p HIF-2α HIF2a_n HIF-2α HIF2a_p->HIF2a_n Nuclear Translocation Rhodanine Rhodanine Derivative Rhodanine->HIF2a_n Inhibits Translocation ARNT ARNT HIF2a_n->ARNT Dimerizes with HRE Hypoxia Response Element (HRE) ARNT->HRE Binds to TargetGenes Target Gene Transcription (e.g., MMPs) HRE->TargetGenes Activates

Caption: Inhibition of HIF-2α signaling by rhodanine derivatives.

This pathway can be investigated using techniques such as Western blotting to assess the levels of HIF-2α in nuclear and cytoplasmic fractions, and reporter gene assays to measure the transcriptional activity at Hypoxia Response Elements (HREs).

References

Troubleshooting & Optimization

How to improve N-Carboxyethylrhodanine solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges with the aqueous solubility of N-Carboxyethylrhodanine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a rhodanine derivative, a class of heterocyclic compounds explored in drug discovery. Like many rhodanine-containing molecules, it often exhibits poor solubility in aqueous solutions, which can hinder its evaluation in biological assays and the development of formulations.[1] The presence of a carboxylic acid group suggests that its solubility is highly dependent on pH.

Q2: What is the predicted pKa of this compound and why is it important?

Q3: Which factors generally influence the solubility of this compound in aqueous buffers?

Several factors can significantly impact the solubility of this compound:

  • pH: As a carboxylic acid, its solubility is expected to increase significantly as the pH of the buffer rises above its pKa.

  • Buffer Species: The components of the buffer can interact with the compound. For instance, some compounds may be less soluble in phosphate buffers compared to TRIS or citrate buffers due to the potential for forming less soluble phosphate salts.

  • Ionic Strength: The concentration of salts in the buffer can influence solubility.

  • Temperature: Solubility of most solid compounds increases with temperature, although this effect is generally less pronounced than that of pH for ionizable compounds.

  • Co-solvents: The addition of water-miscible organic solvents like dimethyl sulfoxide (DMSO) can substantially increase solubility.

Troubleshooting Guide

This section addresses common problems encountered when trying to dissolve this compound in aqueous buffers.

Issue 1: The compound does not dissolve in my aqueous buffer.
  • Possible Cause 1: Incorrect pH. The pH of your buffer may be too low (below or near the pKa), keeping the this compound in its less soluble, protonated form.

    • Solution: Increase the pH of the buffer. Since the predicted pKa is around 3.75, aim for a pH of at least 5.75 (pKa + 2) to ensure the compound is predominantly in its more soluble, ionized form. A pH-solubility profile should be determined experimentally to find the optimal pH.

  • Possible Cause 2: Low intrinsic solubility. The compound may have very low inherent aqueous solubility even in its ionized form.

    • Solution 1: Use a co-solvent. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can affect biological assays.

    • Solution 2: Form a salt. Convert the this compound to a more soluble salt form, such as a sodium or potassium salt, before dissolving it in the buffer.

Issue 2: The compound dissolves initially but then precipitates out of solution.
  • Possible Cause 1: Supersaturation. When diluting a concentrated organic stock solution into an aqueous buffer, a temporary supersaturated state can be created, which then leads to precipitation over time.

    • Solution: Add the stock solution to the buffer slowly while vortexing or stirring vigorously. It may also be necessary to use a more dilute stock solution or a higher percentage of co-solvent in the final solution.

  • Possible Cause 2: Change in pH. If the buffer capacity is insufficient, the addition of the acidic compound might lower the pH of the solution, causing the compound to precipitate.

    • Solution: Use a buffer with a higher buffering capacity or re-adjust the pH after the addition of the this compound.

  • Possible Cause 3: Common ion effect or salt incompatibility. The ions in your buffer (e.g., phosphate) might be forming a less soluble salt with your compound.

    • Solution: Try a different buffer system (e.g., TRIS-HCl, HEPES, or citrate) to see if precipitation still occurs.

Experimental Protocols and Data Presentation

Protocol 1: Determining the pH-Solubility Profile of this compound

This protocol describes a method to determine the solubility of this compound at different pH values.

Methodology:

  • Prepare a series of buffers: Prepare buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Phosphate and citrate buffers are suitable for the lower pH range, while TRIS-HCl or phosphate buffers can be used for the neutral to slightly basic range.

  • Add excess compound: Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The solid should be visible after initial mixing.

  • Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate the solid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully take an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Measure the final pH: Measure the pH of the supernatant to confirm the final pH of the saturated solution.

Data Presentation:

The results of the pH-solubility profile should be summarized in a table. Below is an illustrative example of how to present the data.

Buffer SystemTarget Initial pHFinal pH of SupernatantSolubility (mg/mL)
Citrate Buffer4.04.1Hypothetical Value
Acetate Buffer5.05.0Hypothetical Value
Phosphate Buffer6.06.0Hypothetical Value
Phosphate Buffer7.07.0Hypothetical Value
TRIS-HCl Buffer7.47.4Hypothetical Value
TRIS-HCl Buffer8.08.0Hypothetical Value

Note: The values in this table are for illustrative purposes only. Researchers should generate their own experimental data.

Protocol 2: Improving Solubility with a Co-solvent (DMSO)

This protocol outlines how to use DMSO as a co-solvent to increase the solubility of this compound.

Methodology:

  • Prepare a high-concentration stock solution: Dissolve a known amount of this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).

  • Prepare co-solvent mixtures: Create a series of aqueous buffer (at a pH where the compound is ionized, e.g., pH 7.4) and DMSO mixtures (e.g., 1%, 5%, 10%, 20% DMSO v/v).

  • Determine solubility: Add an excess of this compound to each co-solvent mixture and follow steps 3-6 from Protocol 1 to determine the solubility in each mixture.

Data Presentation:

Present the quantitative data in a clear, tabular format.

Aqueous Buffer (pH 7.4)DMSO Concentration (% v/v)Solubility (mg/mL)
Phosphate Buffer0Hypothetical Value
Phosphate Buffer1Hypothetical Value
Phosphate Buffer5Hypothetical Value
Phosphate Buffer10Hypothetical Value
Phosphate Buffer20Hypothetical Value

Note: The values in this table are for illustrative purposes only. Researchers should generate their own experimental data.

Protocol 3: Preparation of a Sodium Salt of this compound

Formation of a salt is a common strategy to significantly increase the aqueous solubility of acidic compounds.

Methodology:

  • Dissolve the compound: Dissolve this compound in a suitable organic solvent like ethanol.

  • Add base: Add one molar equivalent of sodium hydroxide (as a concentrated aqueous or alcoholic solution) dropwise to the solution while stirring.

  • Isolate the salt: The sodium salt may precipitate out of the solution. If it does, it can be collected by filtration. If not, the solvent can be removed under reduced pressure to yield the solid salt.

  • Wash and dry: Wash the resulting solid with a small amount of cold solvent to remove any unreacted starting material and then dry it under vacuum.

  • Confirm salt formation: Confirm the formation of the salt using appropriate analytical techniques (e.g., NMR, IR, or elemental analysis).

  • Test solubility: Determine the aqueous solubility of the prepared salt using the methods described in Protocol 1.

Visualizing Workflows and Concepts

To aid in understanding the experimental and logical processes, the following diagrams are provided.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Compound does not dissolve check_ph Is buffer pH > pKa + 2? start->check_ph adjust_ph Increase buffer pH check_ph->adjust_ph No use_cosolvent Prepare stock in DMSO and dilute check_ph->use_cosolvent Yes form_salt Prepare sodium/potassium salt check_ph->form_salt Yes retest_solubility1 Retest Solubility adjust_ph->retest_solubility1 end_soluble Compound Soluble retest_solubility1->end_soluble retest_solubility2 Retest Solubility use_cosolvent->retest_solubility2 form_salt->retest_solubility2 retest_solubility2->end_soluble G cluster_1 pH-Dependent Solubility of a Carboxylic Acid low_ph Low pH (pH < pKa) protonated R-COOH (Neutral, Less Soluble) low_ph->protonated Predominant form high_ph High pH (pH > pKa) deprotonated R-COO- (Ionized, More Soluble) high_ph->deprotonated Predominant form protonated->deprotonated + OH- deprotonated->protonated + H+ G cluster_2 Co-solvent Method Experimental Workflow start Weigh Compound dissolve Dissolve in 100% DMSO (Stock Solution) start->dissolve prepare_dilutions Prepare Buffer/DMSO Mixtures (e.g., 1%, 5%, 10%) dissolve->prepare_dilutions add_excess Add excess compound to each mixture prepare_dilutions->add_excess equilibrate Equilibrate (24-48h) add_excess->equilibrate centrifuge Centrifuge equilibrate->centrifuge quantify Quantify Supernatant (HPLC) centrifuge->quantify end Determine Solubility quantify->end

References

Technical Support Center: N-Carboxyethylrhodanine Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Carboxyethylrhodanine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the long-term storage and stability of this compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during the handling and storage of this compound.

Problem Possible Causes Recommended Solutions
Change in physical appearance (e.g., color change, clumping) - Exposure to light, moisture, or elevated temperatures. - Incompatibility with storage container material.- Store the compound in an amber, tightly sealed container. - Store at recommended low temperatures (see table below). - Ensure the storage container is made of an inert material (e.g., glass, PTFE).
Decreased purity or presence of degradation products in analysis (e.g., HPLC, LC-MS) - Chemical degradation due to hydrolysis, oxidation, or photodegradation. - Sub-optimal storage conditions (temperature, humidity).- Review and optimize storage conditions immediately. - Handle the compound under an inert atmosphere (e.g., argon, nitrogen) if sensitive to oxidation. - Prepare solutions fresh and protect them from light.
Inconsistent experimental results - Degradation of the stock solution. - Repeated freeze-thaw cycles of solutions.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Regularly check the purity of the stock solution. - Prepare fresh solutions for critical experiments.
Poor solubility after storage - Formation of less soluble degradation products or polymers.- Attempt to dissolve a small amount in a recommended solvent with sonication. - If solubility issues persist, the compound may have degraded and should be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Based on general guidelines for similar compounds, solid this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][2][3] For long-term stability, storage at low temperatures is recommended.

Recommended Storage Conditions for Solid this compound

Storage Duration Temperature Atmosphere Container
Short-term (< 6 months) 2-8°CStandardTightly sealed, amber vial
Long-term (> 6 months) -20°CInert (Argon or Nitrogen)Tightly sealed, amber vial

Q2: How should I prepare and store solutions of this compound?

A2: Solutions are generally less stable than the solid compound. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[4] The choice of solvent can also impact stability; consult relevant literature for your specific application.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways have not been published, potential degradation routes based on its chemical structure include:

  • Hydrolysis: The ester linkage in the carboxyethyl group is susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The sulfur atom in the rhodanine ring could be susceptible to oxidation.

  • Ring Opening: The rhodanine ring may open under harsh pH conditions or elevated temperatures.

Below is a hypothetical degradation pathway diagram.

Hypothetical Degradation Pathway of this compound This compound This compound Hydrolysis_Product Rhodanine + Acrylic Acid This compound->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product Oxidized Rhodanine Derivative This compound->Oxidation_Product Oxidation ([O]) Ring_Opening_Product Ring-Opened Product This compound->Ring_Opening_Product Ring Opening (High pH/Temp)

A hypothetical degradation pathway for this compound.

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is the most effective way to monitor the purity of your sample over time.[5][6][7] These methods can separate the parent compound from potential degradation products.

Experimental Protocols

Protocol 1: Establishing a Stability Testing Program

This protocol outlines a general procedure for conducting a long-term stability study.

Workflow for a Stability Testing Program cluster_0 Preparation cluster_1 Storage cluster_2 Analysis Start Receive new batch of This compound Initial_Analysis Perform initial analysis (HPLC, LC-MS, appearance) Start->Initial_Analysis Aliquoting Aliquot into multiple vials for different storage conditions Initial_Analysis->Aliquoting Condition_1 Store at -20°C Aliquoting->Condition_1 Condition_2 Store at 4°C Aliquoting->Condition_2 Condition_3 Store at Room Temp (25°C) Aliquoting->Condition_3 Time_Points Pull samples at defined time points (e.g., 1, 3, 6, 12 months) Condition_1->Time_Points Condition_2->Time_Points Condition_3->Time_Points Analysis Analyze samples for purity, degradation products, and appearance Time_Points->Analysis Data_Evaluation Evaluate data to determine rate of degradation Analysis->Data_Evaluation End Establish shelf-life and optimal storage conditions Data_Evaluation->End

A general workflow for conducting a stability study.

Methodology:

  • Initial Analysis (Time 0): Upon receiving a new batch of this compound, perform a comprehensive initial analysis. This includes recording the physical appearance, and obtaining a purity profile using a validated HPLC or LC-MS method. This will serve as the baseline.

  • Sample Preparation and Storage: Aliquot the solid compound into several small, amber glass vials. For each storage condition to be tested (e.g., -20°C, 4°C, 25°C/60% RH), prepare enough vials to be pulled at each time point.

  • Time Points: Store the samples under the defined conditions. Pull samples at predetermined intervals (e.g., 1, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: At each time point, analyze the pulled sample using the same analytical methods as in the initial analysis.

  • Data Evaluation: Compare the results at each time point to the initial data. Look for changes in purity, the appearance of new peaks (degradation products), and changes in physical appearance.

Protocol 2: Troubleshooting with a Decision Tree

This logical diagram can help you troubleshoot issues with this compound stability.

Troubleshooting Logic for Stability Issues Start Inconsistent Experimental Results? Check_Purity Check purity of solid compound and stock solution via HPLC/LC-MS Start->Check_Purity Purity_OK Purity within specification? Check_Purity->Purity_OK Degradation_Detected Degradation products detected Purity_OK->Degradation_Detected No Other_Factors Investigate other experimental factors (reagents, instrument) Purity_OK->Other_Factors Yes Review_Storage Review storage conditions (temp, light, moisture) Degradation_Detected->Review_Storage Review_Handling Review solution preparation and handling procedures Review_Storage->Review_Handling

References

Common issues in N-Carboxyethylrhodanine crystallization and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of N-Carboxyethylrhodanine and related rhodanine-3-acetic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

A1: this compound, also known as Rhodanine-3-acetic acid, is a rhodanine derivative with a carboxylic acid functional group. It has the chemical formula C5H5NO3S2 and a molecular weight of 191.23 g/mol .[1] It typically appears as a pale yellow crystalline powder.[1] Understanding its fundamental properties is crucial for developing a successful crystallization protocol.

Q2: What are some common solvents for dissolving this compound?

A2: this compound is known to be soluble in methanol.[1] Generally, polar organic solvents are good starting points for dissolving rhodanine derivatives. Due to the carboxylic acid moiety, its solubility can be pH-dependent. In basic solutions, it will form a salt, which is typically more soluble in aqueous solutions.

Q3: Does this compound exhibit polymorphism?

A3: While the crystal structure of rhodanine-3-acetic acid has been studied, there is no readily available public information confirming the existence of different polymorphic forms for this compound.[2] Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. It is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility, melting point, and stability. Researchers should be aware of the potential for polymorphism and consider screening for different crystal forms as part of their development process.

Q4: What is a typical starting point for the synthesis of this compound?

A4: A common method for synthesizing N-substituted rhodanines is through a one-pot reaction involving an amine (in this case, an amino acid like glycine), carbon disulfide, and a chloroacetylating agent, often in the presence of a base.[3][4] Microwave-assisted synthesis has also been reported to be an efficient method.[3]

Troubleshooting Guide

Issue 1: No Crystals Form Upon Cooling

Possible Cause: The solution is not supersaturated. This is the most common reason for crystallization failure.

Solutions:

  • Increase Concentration: The most straightforward solution is to increase the concentration of this compound in the solvent. This can be done by carefully evaporating some of the solvent.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of this compound from a previous successful crystallization, add a tiny "seed" crystal to the supersaturated solution. This will act as a template for further crystal growth.

  • Anti-Solvent Addition: Slowly add a solvent in which this compound is insoluble (an "anti-solvent") to the solution. This will reduce the overall solubility of the compound and promote precipitation. The key is to add the anti-solvent slowly to encourage the formation of crystals rather than an amorphous solid.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Possible Cause: The compound is coming out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This happens when the solution is too concentrated or cools too quickly.

Solutions:

  • Use More Solvent: Add a small amount of additional solvent to the mixture and gently heat to redissolve the oil. Then, allow the solution to cool more slowly.[1]

  • Slower Cooling: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath or refrigerator. Insulating the flask can also help to slow the cooling rate.

  • Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or a mixture of solvents to find a system where the compound is soluble at high temperatures but less soluble at lower temperatures, without precipitating as an oil.

Issue 3: Crystals are Very Fine, Needle-like, or Form a Slurry

Possible Cause: Crystallization is occurring too rapidly, leading to the formation of many small crystals instead of fewer, larger ones. This can trap impurities and make filtration difficult.

Solutions:

  • Reduce the Rate of Cooling: As with "oiling out," a slower cooling process allows for more ordered crystal growth.

  • Use a More Dilute Solution: Starting with a slightly less concentrated solution can slow down the crystallization process.

  • Re-dissolve and Re-crystallize: If you obtain a poor-quality crystalline product, it is often best to redissolve it in fresh hot solvent and attempt the crystallization again with adjusted parameters (e.g., slower cooling, more dilute solution).

Issue 4: The Crystallization Yield is Low

Possible Cause: Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor.

Solutions:

  • Reduce the Amount of Solvent: In subsequent crystallization attempts, use the minimum amount of hot solvent required to fully dissolve the compound.

  • Recover from Mother Liquor: Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Optimize the Anti-Solvent Addition: If using an anti-solvent, ensure you are adding enough to precipitate most of the product, but not so much that impurities also crash out.

Data and Protocols

Physicochemical Data for Rhodanine-3-acetic Acid
PropertyValueReference
Melting Point 145-148°C[1]
Solubility in Methanol 25 mg/mL[1]
Appearance Pale yellow crystalline powder[1]
pKa 3.75 ± 0.10 (Predicted)[1]
General Experimental Protocol for Crystallization

This is a general starting protocol that should be optimized for your specific experimental conditions.

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot solvent (e.g., methanol).

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling:

    • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. To slow the cooling further, the flask can be placed in an insulated container.

    • Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by air drying or in a desiccator under vacuum.

Visual Guides

G cluster_0 Crystallization Workflow cluster_1 Troubleshooting start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystals_form Crystals Formed? cool->crystals_form oiling_out Oiling Out (Too Concentrated/ Fast Cooling) cool->oiling_out poor_quality Poor Crystal Quality (Rapid Crystallization) cool->poor_quality isolate Isolate Crystals (Filtration) crystals_form->isolate  Yes no_crystals No Crystals (Undersaturated) crystals_form->no_crystals  No dry Dry Crystals isolate->dry end Pure Crystalline Product dry->end G start Issue: No Crystals Form check_saturation Is the solution supersaturated? start->check_saturation increase_conc Increase Concentration: - Evaporate solvent - Add more solute check_saturation->increase_conc No induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal check_saturation->induce_nucleation Yes increase_conc->check_saturation add_antisolvent Add Anti-Solvent induce_nucleation->add_antisolvent success Crystals Form induce_nucleation->success add_antisolvent->success

References

Titration experiments to optimize N-Carboxyethylrhodanine assay concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing titration experiments to optimize N-Carboxyethylrhodanine assay concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound assay?

The this compound assay is a colorimetric method primarily used to determine the activity of certain enzymes. The core principle involves the enzymatic generation of a product that subsequently reacts with this compound to produce a detectable chromogen. The intensity of the resulting color is proportional to the amount of product formed, and therefore, to the enzyme's activity. A common application is in assays for enzymes like tannase, where the enzyme hydrolyzes a substrate to produce gallic acid, which then reacts with rhodanine derivatives.

Q2: What are the critical reagents and their typical starting concentrations for this assay?

Optimizing the concentration of each reagent is crucial for reliable results. Below is a table summarizing the key reagents and suggested starting concentration ranges for titration experiments.

ReagentRoleTypical Starting Concentration Range
This compound Chromogenic Substrate0.1% - 0.5% (w/v) in a suitable solvent (e.g., ethanol)
Enzyme CatalystVaries significantly based on enzyme purity and activity. Start with a concentration that yields a linear reaction rate over the desired time course.
Substrate Reactant for the enzymeDependent on the enzyme's Km. A common starting point is 2-5 times the Km value.
Buffer Maintain optimal pHpH range should be optimal for the specific enzyme being assayed. Common buffers include acetate, phosphate, or Tris-HCl.
Activator/Cofactor (If required by the enzyme)Concentration should be saturating and determined empirically.

Q3: My assay shows high background noise. What are the potential causes and solutions?

High background can obscure the true signal from enzymatic activity. Here are common causes and troubleshooting steps:

  • Spontaneous Substrate Degradation: The substrate may be unstable and breaking down non-enzymatically.

    • Solution: Run a "no-enzyme" control to quantify the rate of spontaneous degradation. If significant, consider a more stable substrate or adjust buffer conditions (pH, temperature).

  • This compound Instability: The this compound reagent itself might be degrading or reacting with buffer components.

    • Solution: Prepare fresh this compound solution for each experiment. Test for reactivity with the buffer in the absence of enzyme and substrate.

  • Contamination: Contamination of reagents or labware with the enzyme or its product.

    • Solution: Use fresh, sterile reagents and dedicated labware.

  • Pan-Assay Interference Compound (PAINS) Behavior: Rhodanine and its derivatives are known to be potential PAINS, which can cause non-specific assay interference.[1]

    • Solution: Perform control experiments to rule out non-specific interactions. This may include testing the effect of this compound on the enzyme's stability or its interaction with other assay components in the absence of the substrate.

Q4: The color development in my assay is too fast/slow. How can I adjust the reaction kinetics?

  • Too Fast:

    • Solution: Decrease the enzyme concentration. You can also try lowering the substrate concentration, but ensure it remains above the Michaelis constant (Km) for zero-order kinetics. Reducing the incubation temperature can also slow down the reaction.

  • Too Slow:

    • Solution: Increase the enzyme concentration. Ensure the substrate concentration is not limiting. Check that the buffer pH and temperature are optimal for the enzyme's activity. Verify the presence of any necessary cofactors.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No or Low Signal Inactive enzymeCheck enzyme storage conditions and age. Test enzyme activity with a known positive control assay.
Incorrect buffer pHVerify the pH of your buffer and ensure it is optimal for your enzyme.
Missing essential cofactorCheck the literature for your enzyme to see if a cofactor is required and add it to the reaction mixture.
Insufficient incubation timeIncrease the incubation time and perform a time-course experiment to determine the optimal duration.
This compound concentration too lowIncrease the this compound concentration in increments.
Non-linear Reaction Rate Substrate depletionLower the enzyme concentration or increase the initial substrate concentration.
Enzyme instabilityPerform the assay at a lower temperature or for a shorter duration. Add stabilizing agents like BSA or glycerol if compatible.
Product inhibitionDilute the sample or take earlier time points to minimize the effect of product accumulation.
Poor Reproducibility Inaccurate pipettingCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Temperature fluctuationsEnsure all reagents and plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader.
Reagent instabilityPrepare fresh reagents, especially the enzyme and this compound solutions, for each experiment.

Experimental Protocols

Protocol: Titration of this compound Concentration

This protocol outlines a method to determine the optimal concentration of this compound for your assay.

1. Reagent Preparation:

  • Prepare a stock solution of this compound (e.g., 1% w/v in ethanol).
  • Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve final concentrations ranging from 0.05% to 0.5%.
  • Prepare the enzyme, substrate, and buffer solutions at their predetermined optimal concentrations.

2. Assay Procedure:

  • In a 96-well microplate, add the assay buffer to all wells.
  • Add the substrate solution to all wells except the blank.
  • Add the different dilutions of this compound to the respective wells.
  • To initiate the reaction, add the enzyme solution to all wells except the blank and no-enzyme controls.
  • Incubate the plate at the optimal temperature for a predetermined time (e.g., 30 minutes).
  • Stop the reaction (if necessary) by adding a suitable stop solution.
  • Read the absorbance at the wavelength of maximum absorbance for the chromogen.

3. Data Analysis:

  • Subtract the absorbance of the blank from all other readings.
  • Plot the absorbance against the this compound concentration.
  • The optimal concentration is the lowest concentration that gives the maximum signal with minimal background.

Visualizations

Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Assay Reaction cluster_detection Detection Enzyme Enzyme Solution Mix Mix Reagents in Plate Enzyme->Mix Substrate Substrate Solution Substrate->Mix NCER This compound Solution NCER->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Read Read Absorbance Incubate->Read Troubleshooting_Logic Start Problem Encountered HighBg High Background? Start->HighBg NoSignal No/Low Signal? Start->NoSignal NonLinear Non-Linear Rate? Start->NonLinear HighBg->NoSignal No CheckSubstrate Check Substrate Stability (No-Enzyme Control) HighBg->CheckSubstrate Yes NoSignal->NonLinear No CheckEnzyme Verify Enzyme Activity (Positive Control Assay) NoSignal->CheckEnzyme Yes CheckSubstrateDep Check for Substrate Depletion (Lower Enzyme Conc.) NonLinear->CheckSubstrateDep Yes CheckNCER Check NCER Stability (No-Enzyme/Substrate Control) CheckSubstrate->CheckNCER CheckContam Check for Contamination (Use Fresh Reagents) CheckNCER->CheckContam CheckConditions Verify Assay Conditions (pH, Temp, Cofactors) CheckEnzyme->CheckConditions CheckConc Optimize Reagent Concentrations (Titration) CheckConditions->CheckConc CheckEnzymeStab Check Enzyme Stability (Time-Course) CheckSubstrateDep->CheckEnzymeStab CheckProdInhib Check for Product Inhibition (Dilute Sample) CheckEnzymeStab->CheckProdInhib

References

Overcoming common challenges in rhodanine derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for rhodanine derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of rhodanine derivatives in a question-and-answer format.

Question: My Knoevenagel condensation reaction for 5-arylmethylidene rhodanine synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Knoevenagel condensation for rhodanine derivatives can stem from several factors. A systematic evaluation of the following can help improve your yield:

  • Catalyst Inefficiency: The choice and amount of catalyst are critical. While piperidine and sodium acetate are commonly used, their effectiveness can be substrate-dependent.

    • Troubleshooting Steps:

      • Ensure your catalyst is fresh and of high purity.

      • Optimize the catalyst concentration; typically, catalytic amounts are sufficient.

      • Consider alternative catalysts such as ammonium acetate, L-proline, or the use of ionic liquids.[1] For instance, a Di-Isopropyl Ethyl Ammonium Acetate (DIPEAc) mediated protocol has shown high to excellent yields at room temperature.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role.

    • Troubleshooting Steps:

      • Temperature: While many reactions proceed at room temperature or with gentle heating, some may require reflux conditions. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.

      • Reaction Time: Ensure the reaction has gone to completion by monitoring with TLC. Some reactions may require longer durations.

      • Solvent: The choice of solvent is critical. While glacial acetic acid is traditional, greener alternatives like water or ethanol, especially in microwave-assisted synthesis, have proven effective.[2] Solvent-free conditions using a task-specific ionic liquid have also been reported to give good-to-excellent yields.[3]

  • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.

    • Troubleshooting Steps:

      • For reactions in non-polar solvents like toluene, a Dean-Stark apparatus can be used for azeotropic removal of water.

      • The addition of molecular sieves can also be effective in removing water from the reaction mixture.

  • Purity of Reactants: Impurities in the starting rhodanine or the aldehyde can interfere with the reaction.

    • Troubleshooting Steps:

      • Ensure high purity of your starting materials. Recrystallize if necessary.

Question: I am observing the formation of side products in my rhodanine synthesis. What are the common side reactions and how can I minimize them?

Answer: Side product formation is a common challenge. Key side reactions to consider are:

  • Michael Addition: The α,β-unsaturated carbonyl system of the 5-arylmethylidene rhodanine product can undergo a subsequent Michael addition with another equivalent of the rhodanine starting material, leading to the formation of a bis-rhodanine adduct.[4]

    • Minimization Strategies:

      • Carefully control the stoichiometry of the reactants. A slight excess of the aldehyde can sometimes be beneficial.

      • Monitor the reaction progress closely using TLC and stop the reaction once the desired product is formed.

  • Self-Condensation of the Aldehyde: If a strong base is used as a catalyst, the aldehyde can undergo self-condensation.

    • Minimization Strategies:

      • Use a weak base as a catalyst (e.g., piperidine, ammonium acetate).

  • Reaction at the N-3 Position: The nitrogen at the 3-position of the rhodanine ring is nucleophilic and can react with electrophiles.

    • Minimization Strategies:

      • Protect the N-3 position if necessary, for example, by using a suitable protecting group, or by performing the reaction under neutral or acidic conditions.

Question: My synthesized rhodanine derivative is poorly soluble, making purification by recrystallization difficult. What are some alternative purification strategies?

Answer: Poor solubility is a known issue with many rhodanine derivatives.[5] Here are some strategies to overcome this:

  • Solvent Screening for Recrystallization:

    • Systematically screen a wide range of solvents, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate, DMF, DMSO) and polar protic (e.g., ethanol, methanol).

    • Consider using solvent mixtures to fine-tune the solubility.

  • Column Chromatography:

    • Silica gel column chromatography can be effective for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often successful.

  • Washing/Trituration:

    • If the impurities are significantly more soluble than the product, washing the crude solid with a suitable solvent can remove them. This process is known as trituration.

  • Use of Solubilizing Agents:

    • In some cases, for biological assays rather than chemical purification, co-solvents or cyclodextrins can be used to improve solubility.[6][7]

Data on Synthetic Methodologies

The choice of synthetic methodology can significantly impact reaction time and yield. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods.

Synthesis MethodReactantsCatalyst/SolventReaction TimeYield (%)Reference(s)
Conventional Heating Rhodamine hydrazide + various aromatic aldehydesEthanol6 - 24 hours48 - 73%[8]
Microwave Irradiation Rhodamine hydrazide + various aromatic aldehydesEthanol10 - 30 minutes57 - 93%[8]
Conventional Heating 3-phenyl-2-thioxothiazolidin-4-one + 2-(1H-indol-3-yl)-2-oxoacetaldehydeEthanol5 hours11 - 69%[9]
Microwave Irradiation 3-phenyl-2-thioxothiazolidin-4-one + 2-(1H-indol-3-yl)-2-oxoacetaldehydeEthanol15 minutesGood to excellent[9]
Microwave Irradiation Rhodanine + various aromatic aldehydesAlum / Water3 - 6 minutesExcellent

Experimental Protocols

Here are detailed methodologies for key synthetic routes to rhodanine derivatives.

Protocol 1: Knoevenagel Condensation for 5-Arylmethylidene Rhodanine Derivatives (Microwave-Assisted)

This protocol is adapted from a procedure using alum as a catalyst in an aqueous medium.

Materials:

  • Rhodanine (1 equivalent)

  • Aromatic aldehyde (1 equivalent)

  • Alum (KAl(SO₄)₂·12H₂O) (15 mol%)

  • Water

Procedure:

  • In a microwave-safe reaction vessel, combine rhodanine (e.g., 1 mmol, 133 mg), the desired aromatic aldehyde (1 mmol), and alum (0.15 mmol).

  • Add a minimal amount of water to create a slurry.

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 600 W) for 3-6 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the pure 5-arylmethylidene rhodanine derivative.

Protocol 2: Three-Component Synthesis of N-Substituted Rhodanine-3-acetic Acid Derivatives

This protocol is based on a one-pot, three-component condensation reaction.[10][11]

Materials:

  • Glycine (1 equivalent)

  • Sodium hydroxide (2.2 equivalents)

  • Carbon disulfide (CS₂) (1 equivalent)

  • Chloroacetic acid (1.2 equivalents)

  • Ethanol

  • Ethyl acetate

Procedure:

  • Dissolve glycine (e.g., 2 g, 26.6 mmol) and sodium hydroxide (2.3 g, 58 mmol) in ethanol (15 mL) in a round-bottom flask.

  • With vigorous stirring, add carbon disulfide (1.5 mL, 26.6 mmol) dropwise at room temperature. Continue stirring for 6 hours.

  • Add chloroacetic acid (3 g, 31 mmol) to the reaction mixture and continue stirring at room temperature for another 5 hours.

  • Add 20-30 mL of water to the flask.

  • Extract the product into ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • The crude product can be purified by washing with a mixture of 5-10% ethyl acetate in hexane to yield 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid.

Visualizations of Cellular Pathways and Experimental Workflows

Signaling Pathways

Rhodanine derivatives have been identified as inhibitors of several key signaling pathways implicated in various diseases.

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Rhodanine Rhodanine Derivative Rhodanine->EGFR Inhibition Topoisomerase_II_Inhibition TopoII Topoisomerase II DNA_Cleavage DNA Double-Strand Cleavage & Religation TopoII->DNA_Cleavage Apoptosis Apoptosis TopoII->Apoptosis DNA_Replication DNA Replication & Transcription DNA_Cleavage->DNA_Replication Rhodanine Rhodanine Derivative Rhodanine->TopoII Inhibition HIV_Integrase_Inhibition Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Host_DNA Host DNA Integrase->Host_DNA Strand Transfer Integration Integration Host_DNA->Integration Rhodanine Rhodanine Derivative Rhodanine->Integrase Inhibition Knoevenagel_Condensation_Workflow Start Start: Mix Rhodanine, Aldehyde, Catalyst, & Solvent React Heat / Stir (Conventional or Microwave) Start->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Work-up: Cool, Filter, Wash Monitor->Workup Complete Purify Purify: Recrystallize or Column Chromatography Workup->Purify Product Final Product Purify->Product Troubleshooting_Low_Yield Problem Problem: Low Yield CheckPurity Are reactants pure? Problem->CheckPurity PurifyReactants Action: Purify starting materials CheckPurity->PurifyReactants No CheckCatalyst Is the catalyst active and optimal? CheckPurity->CheckCatalyst Yes PurifyReactants->CheckPurity OptimizeCatalyst Action: Use fresh catalyst, optimize concentration, or try a different catalyst CheckCatalyst->OptimizeCatalyst No CheckConditions Are temperature and time sufficient? CheckCatalyst->CheckConditions Yes OptimizeCatalyst->CheckCatalyst OptimizeConditions Action: Increase temperature or extend reaction time. Monitor with TLC. CheckConditions->OptimizeConditions No CheckWater Is water being removed? CheckConditions->CheckWater Yes OptimizeConditions->CheckConditions RemoveWater Action: Use Dean-Stark or molecular sieves CheckWater->RemoveWater No Solution Improved Yield CheckWater->Solution Yes RemoveWater->CheckWater

References

Identifying and mitigating N-Carboxyethylrhodanine assay interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate assay interference caused by N-Carboxyethylrhodanine and related rhodanine-containing compounds. Rhodanine derivatives are classified as Pan-Assay Interference Compounds (PAINS), which are known to cause false-positive results in high-throughput screening (HTS) assays through various mechanisms.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in our assays?

A1: this compound belongs to the rhodanine class of compounds. While sometimes identified as a "hit" in screening campaigns, rhodanines are notorious for being Pan-Assay Interference Compounds (PAINS).[1][2] This means they can produce false-positive results by interacting with the assay components in a non-specific manner, rather than through specific interaction with the intended biological target. Pursuing these false positives can lead to a significant waste of time and resources.[3]

Q2: What are the common mechanisms of assay interference by this compound?

A2: this compound and other rhodanine derivatives can interfere with assays through several mechanisms:

  • Aggregation: These compounds can form aggregates in solution that sequester and denature proteins non-specifically.[4]

  • Covalent Modification: The rhodanine scaffold can act as a Michael acceptor, leading to covalent modification of nucleophilic residues (like cysteine) on target proteins.[2]

  • Redox Activity: Some rhodanine derivatives can participate in redox cycling, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide, which can disrupt assay signals.

  • Spectroscopic Interference: Rhodanine compounds are often colored and can interfere with absorbance- or fluorescence-based assays.[2]

  • Metal Chelation: The rhodanine structure can chelate metal ions that may be essential for enzyme function or assay signal generation.[2]

Q3: How can I quickly check if my "hit" is a potential PAINS like this compound?

A3: You can use computational tools and filters to check for PAINS substructures. Several software packages and online servers are available that can flag compounds with structures known to cause assay interference. Additionally, a critical review of the literature for the rhodanine scaffold will reveal its classification as a frequent hitter in HS.

Q4: Are all rhodanine-containing compounds problematic?

A4: While the rhodanine scaffold is a well-documented PAINS alert, not every rhodanine-containing compound will be a false positive in every assay.[5] However, the high potential for non-specific activity means that any "hit" containing this moiety should be subjected to rigorous secondary and counter-screening assays to confirm its activity is specific to the intended target.[6]

Troubleshooting Guide

If you have identified this compound or a similar compound as a hit in your primary screen, follow this guide to investigate potential assay interference.

Step 1: Initial Assessment and Triage

Before proceeding with extensive experimental validation, perform a quick assessment.

  • Computational Filtering: Use a PAINS filter to confirm the substructure alert.

  • Literature Review: Search for published data on this compound or closely related analogs in similar assays.

Step 2: Experimental Investigation of Interference Mechanisms

The following table summarizes key experiments to identify the specific mechanism of interference. Detailed protocols are provided in the "Experimental Protocols" section.

Potential Issue Troubleshooting Experiment Expected Result if Interference is Present Mitigation Strategy
Compound Aggregation Detergent Counter-Screen (e.g., with Triton X-100)Activity of the compound is significantly reduced or eliminated in the presence of a non-ionic detergent.Add a low concentration (e.g., 0.01%) of a non-ionic detergent to the assay buffer.
Covalent Modification Thiol Competition Assay (e.g., with Dithiothreitol - DTT)The inhibitory effect of the compound is diminished in the presence of a high concentration of a competing thiol.Exclude the compound from further consideration as a covalent modifier is likely not a desirable mechanism of action for a lead compound.
Redox Activity Redox Activity Assay (e.g., using a ROS-sensitive probe)The compound induces a signal in a redox-sensitive assay, indicating the production of reactive oxygen species.Add antioxidants to the assay buffer as a control, but generally, redox-active compounds are deprioritized.
Spectroscopic Interference Direct Spectroscopic MeasurementThe compound exhibits significant absorbance or fluorescence at the excitation/emission wavelengths used in the assay.Use an alternative assay platform with a different detection method (e.g., luminescence instead of fluorescence).
Lack of Specificity Orthogonal & Counter-ScreensThe compound shows activity in an unrelated assay or against an unrelated target.Prioritize compounds that demonstrate selectivity for the target of interest.
Illustrative Data for Troubleshooting Experiments

The following tables provide examples of quantitative data you might obtain during your troubleshooting experiments.

Table 1: Detergent Counter-Screen for Aggregation

CompoundConcentration (µM)Inhibition (%) without Triton X-100Inhibition (%) with 0.01% Triton X-100
This compound1152
5458
108515
209525
Control Inhibitor19088

Table 2: Thiol Competition Assay for Covalent Modification

CompoundConcentration (µM)Inhibition (%) without DTTInhibition (%) with 1 mM DTT
This compound1205
55012
109020
209830
Control Inhibitor18885

Experimental Protocols

Protocol 1: Detergent Counter-Screen for Compound Aggregation

Objective: To determine if the observed activity of this compound is due to the formation of aggregates.

Materials:

  • This compound stock solution

  • Assay buffer

  • Triton X-100 (or another non-ionic detergent)

  • All other components of your primary assay

Procedure:

  • Prepare two sets of assay reactions.

  • In the first set, perform your standard assay with a dilution series of this compound.

  • In the second set, add 0.01% (v/v) Triton X-100 to your assay buffer before adding the other assay components and the this compound dilution series.

  • Incubate and read the assay as per your standard protocol.

  • Compare the dose-response curves in the presence and absence of detergent. A significant rightward shift or complete loss of activity in the presence of Triton X-100 suggests aggregation-based activity.

Protocol 2: Thiol Competition Assay for Covalent Modification

Objective: To assess if this compound acts as a covalent modifier by reacting with thiol groups on the target protein.

Materials:

  • This compound stock solution

  • Assay buffer

  • Dithiothreitol (DTT)

  • All other components of your primary assay

Procedure:

  • Prepare two sets of assay reactions.

  • In the first set, run your standard assay with a dilution series of this compound.

  • In the second set, pre-incubate the target protein with 1 mM DTT for 15-30 minutes at room temperature before adding this compound and the other assay components.

  • Incubate and read the assay as per your standard protocol.

  • Compare the potency of this compound with and without DTT. A significant decrease in potency in the presence of DTT suggests that the compound may be reacting with thiol groups.

Protocol 3: Orthogonal and Counter-Screens

Objective: To determine the specificity of this compound's activity.

Procedure:

  • Orthogonal Assay: If possible, test this compound in a secondary assay for the same target that uses a different detection technology. For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on luminescence or label-free detection. Consistent activity across different platforms provides more confidence in the hit.

  • Counter-Screen: Test this compound against an unrelated target, preferably one that is known to be susceptible to PAINS. Activity in a counter-screen indicates a lack of specificity. For enzyme assays, a good counter-screen is to use an unrelated enzyme.[6] For reporter gene assays, a counter-screen could involve a different reporter protein to rule out direct inhibition of the reporter.[6]

Visualizing Interference and Troubleshooting Workflows

The following diagrams illustrate the concepts of PAINS interference and the recommended troubleshooting workflow.

PAINS_Interference_Mechanisms cluster_compound This compound cluster_mechanisms Interference Mechanisms cluster_outcome Assay Outcome Compound This compound Aggregation Aggregation Compound->Aggregation Covalent_Mod Covalent Modification Compound->Covalent_Mod Redox Redox Activity Compound->Redox Spectro Spectroscopic Interference Compound->Spectro False_Positive False Positive Result Aggregation->False_Positive Covalent_Mod->False_Positive Redox->False_Positive Spectro->False_Positive

Caption: Mechanisms of this compound Assay Interference.

Troubleshooting_Workflow Start Primary Screen Hit with This compound Triage Computational & Literature Triage Start->Triage Aggregation_Test Detergent Counter-Screen Triage->Aggregation_Test PAINS flag Covalent_Test Thiol Competition Assay Aggregation_Test->Covalent_Test Aggregation observed? Specificity_Test Orthogonal & Counter-Screens Covalent_Test->Specificity_Test Covalent modification suspected? Evaluate Evaluate Specificity and Mechanism Specificity_Test->Evaluate Non-specific activity? False_Positive Classify as False Positive / PAINS Evaluate->False_Positive Yes True_Hit Potential True Hit for Follow-up Evaluate->True_Hit No

Caption: Troubleshooting Workflow for this compound Hits.

References

Strategies to increase the yield of N-Carboxyethylrhodanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-Carboxyethylrhodanine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help optimize reaction yields and address common challenges.

Troubleshooting Guides

This section addresses specific issues that users might encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: I am not getting the expected yield of this compound. What are the possible causes and how can I troubleshoot this?

  • Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Reagent Quality: Ensure that all reagents, particularly β-alanine, carbon disulfide, and chloroacetic acid, are of high purity and are handled under appropriate conditions. Moisture can be a significant issue; using anhydrous solvents is recommended.

    • Reaction Conditions: The reaction is sensitive to temperature and pH. Ensure the reaction is carried out at the optimal temperature and that the pH is maintained in the basic range, as the initial formation of the dithiocarbamate is base-catalyzed.[1]

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

    • Stoichiometry: Incorrect stoichiometry of reactants can lead to poor yields. Ensure that the molar ratios of the reactants are accurate. A slight excess of carbon disulfide and base may be beneficial.

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is impure, and I am observing unexpected side products. What are these impurities and how can I minimize them?

  • Answer: The formation of byproducts is a common challenge in rhodanine synthesis.

    • Unreacted Starting Materials: The most common impurities are unreacted β-alanine and chloroacetic acid. These can typically be removed during the work-up and purification steps.

    • Formation of Dithiocarbamate Salts: The intermediate dithiocarbamate formed from β-alanine and carbon disulfide may precipitate if the reaction conditions are not optimal. Ensuring a homogenous solution and adequate stirring can minimize this.

    • Side Reactions of Chloroacetic Acid: Chloroacetic acid can undergo self-condensation or react with the solvent, especially if the temperature is too high. Maintaining the recommended reaction temperature is crucial.

    • Knoevenagel Condensation: The active methylene group at the C-5 position of the rhodanine ring can participate in Knoevenagel condensation with aldehydes or ketones, which might be present as impurities or formed during the reaction.[2] This is more of a concern in subsequent reactions but keeping the reaction mixture free of carbonyl compounds is good practice.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the crude this compound. What is the best purification strategy?

  • Answer: Purification can be challenging due to the carboxylic acid functional group.

    • Recrystallization: Recrystallization is often the most effective method for purifying this compound. A suitable solvent system, such as an ethanol/water or acetic acid/water mixture, should be used.

    • Acid-Base Extraction: An acid-base extraction can be employed to separate the acidic product from neutral or basic impurities. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate solution), washed with an organic solvent to remove impurities, and then the product can be precipitated by acidifying the aqueous layer.

    • Column Chromatography: While possible, column chromatography on silica gel can be challenging due to the polarity of the carboxylic acid. If this method is used, a mobile phase containing a small amount of acetic or formic acid is often required to improve the peak shape and reduce tailing.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from β-alanine, carbon disulfide, and chloroacetic acid proceeds through a multi-step, one-pot reaction. The key steps are:

  • Formation of a Dithiocarbamate: The amino group of β-alanine acts as a nucleophile and attacks the carbon of carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt.

  • S-alkylation: The dithiocarbamate then reacts with chloroacetic acid in an S-alkylation reaction, where the sulfur atom attacks the electrophilic carbon of the chloroacetic acid, displacing the chloride ion.

  • Intramolecular Cyclization and Condensation: The final step involves an intramolecular cyclization with the elimination of water to form the rhodanine ring.

Q2: What is the optimal pH for the reaction?

A2: A basic pH is required for the initial formation of the dithiocarbamate. The use of a base like sodium hydroxide or a tertiary amine is common. The pH should be maintained in the range of 8-10 for the initial step.

Q3: Can I use other haloacetic acids besides chloroacetic acid?

A3: Yes, bromoacetic acid can also be used and may be more reactive, potentially leading to shorter reaction times. However, chloroacetic acid is generally more cost-effective.

Q4: How can I improve the yield of the synthesis?

A4: To improve the yield, consider the following strategies:

  • Optimize the reaction temperature and time.

  • Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Use a slight excess of carbon disulfide and the base.

  • Carefully control the pH of the reaction mixture.

  • Use anhydrous solvents to prevent unwanted side reactions.

Q5: How should I store this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents. It is a stable compound under normal storage conditions.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure adapted from the synthesis of similar N-substituted rhodanines.

Materials:

  • β-Alanine

  • Carbon Disulfide (CS₂)

  • Chloroacetic Acid

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Dissolution of β-Alanine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve β-alanine (1 equivalent) in a solution of sodium hydroxide (2 equivalents) in water.

  • Formation of Dithiocarbamate: Cool the solution in an ice bath to 0-5 °C. Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution. Stir the reaction mixture at this temperature for 1-2 hours.

  • Addition of Chloroacetic Acid: To the same flask, add a solution of chloroacetic acid (1 equivalent) in water, which has been neutralized with sodium hydroxide.

  • Reaction: Slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 1-2. A precipitate of this compound should form.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis (Representative Data)

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (2.0)Water80675
2NaOH (2.5)Water80682
3NaOH (2.0)Ethanol/Water (1:1)Reflux685
4Triethylamine (2.5)EthanolReflux878
5NaOH (2.0)Water100488

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve β-Alanine in aq. NaOH B 2. Add CS₂ at 0-5 °C A->B C 3. Add neutralized Chloroacetic Acid B->C D 4. Heat to Reflux (4-6h) C->D E 5. Cool and Acidify with HCl D->E Reaction Complete F 6. Filter Precipitate E->F G 7. Recrystallize from Ethanol/Water F->G H Pure this compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Reagent Check Reagent Purity & Stoichiometry Start->Reagent Conditions Verify Reaction Conditions (T, pH) Start->Conditions Completion Monitor Reaction by TLC Start->Completion Optimize Optimize Conditions: - Adjust Stoichiometry - Vary T & Time Reagent->Optimize Conditions->Optimize Completion->Optimize Success Improved Yield Optimize->Success

References

Addressing challenges in the purification of N-Carboxyethylrhodanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Carboxyethylrhodanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the purification of this compound.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic and purification process.

  • Incomplete Reaction: The Michael addition of rhodanine to ethyl acrylate may not have gone to completion.

    • Solution: Ensure stoichiometric amounts of reactants or a slight excess of the acrylate. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the rhodanine starting material is consumed.

  • Side Reactions: Potential side reactions can reduce the yield of the desired product.

    • Solution: Control the reaction temperature carefully, as higher temperatures can promote side reactions. The choice of base is also critical; a mild base is generally preferred to avoid polymerization of the ethyl acrylate.

  • Losses during Work-up and Purification: Significant amounts of product can be lost during extraction and purification steps.

    • Solution: Optimize the extraction procedure by ensuring the correct pH to minimize the solubility of the product in the aqueous phase. During recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize crystal recovery upon cooling.

Q2: I am observing an oily product instead of crystals during recrystallization. What should I do?

A2: "Oiling out" is a common issue in recrystallization and can be addressed by modifying the procedure.

  • High Impurity Level: A high concentration of impurities can lower the melting point of the mixture, causing it to separate as an oil.

    • Solution: Attempt to purify the crude product by column chromatography before recrystallization.

  • Inappropriate Solvent: The chosen solvent may not be ideal for your compound.

    • Solution: Select a solvent in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature. A solvent pair, such as acetone/water or ethanol/water, can be effective. Dissolve the compound in the "good" solvent (e.g., acetone) and add the "poor" solvent (e.g., water) dropwise until the solution becomes turbid, then reheat to clarify and cool slowly.

  • Too Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product can also be beneficial.

Q3: My purified this compound shows persistent impurities in the NMR spectrum. What are these impurities and how can I remove them?

A3: The most common impurities are likely unreacted starting materials or byproducts from the synthesis.

  • Unreacted Rhodanine or Ethyl Acrylate: These are the most probable impurities if the reaction did not go to completion.

    • Solution: Improve the purification process. Recrystallization is often effective at removing small amounts of impurities. If impurities persist, column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) should be employed.

  • Polymerized Ethyl Acrylate: Ethyl acrylate can polymerize, especially in the presence of a strong base or high temperatures.

    • Solution: This polymeric byproduct is typically amorphous and can often be removed by trituration of the crude product with a solvent in which the polymer is insoluble but the desired product has some solubility.

  • Hydrolyzed Product: If the reaction is worked up under basic conditions for an extended period, the ethyl ester of the product may hydrolyze to the carboxylic acid. If the desired product is the ester, this represents an impurity.

    • Solution: Maintain careful control of pH during the work-up. If the carboxylic acid is formed, it can be separated from the ester by extraction with a basic aqueous solution.

Frequently Asked Questions (FAQs)

Q4: What is the most common synthetic route for this compound?

A4: The most common and efficient method for synthesizing this compound is through a Michael addition reaction. This involves the reaction of rhodanine with an acrylic acid derivative, typically ethyl acrylate, in the presence of a base. The resulting ethyl ester is then hydrolyzed to yield the final carboxylic acid product.

Q5: What are the recommended purification techniques for this compound?

A5: The primary purification techniques for this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. A suitable solvent or solvent system is crucial for success.

  • Column Chromatography: This technique is useful for purifying crude material, especially when it contains a significant amount of impurities or when recrystallization proves difficult. Silica gel is a common stationary phase, with an eluent system tailored to the polarity of the compound and its impurities.

Q6: How can I assess the purity of my final product?

A6: The purity of this compound can be assessed using several analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The absence of signals corresponding to impurities is a strong indicator of purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid and the rhodanine ring system.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for detecting and quantifying impurities.

Data Presentation

Table 1: Solubility of Rhodanine-3-acetic acid (a close analog of this compound)

SolventSolubilityReference
Methanol25 mg/mL (clear, yellow solution)[1][2]
WaterSparingly soluble[1]
Dimethylformamide (DMF)Soluble[1]
Dimethyl sulfoxide (DMSO)Soluble[1]

Table 2: Common Recrystallization Solvents for Rhodanine Derivatives

Solvent/Solvent SystemApplication Notes
Glacial Acetic AcidEffective for many rhodanine derivatives.
Ethanol/WaterA good solvent pair for adjusting polarity.
Acetone/WaterAnother effective solvent pair for recrystallization.
Heptanes/Ethyl AcetateUseful for less polar derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-(Carboxyethyl)rhodanine Ethyl Ester via Michael Addition

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve rhodanine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Base: Add a catalytic amount of a mild base (e.g., triethylamine, 0.1 equivalents).

  • Addition of Acrylate: Slowly add ethyl acrylate (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(carboxyethyl)rhodanine ethyl ester.

Protocol 2: Hydrolysis to this compound

  • Hydrolysis: Dissolve the crude ethyl ester in a mixture of ethanol and a 1M aqueous solution of a strong base (e.g., sodium hydroxide).

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the hydrolysis by TLC until the starting ester is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1M hydrochloric acid until the pH is acidic, which will precipitate the this compound.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., acetone/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the "good" solvent of a pair) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment s1 Rhodanine + Ethyl Acrylate s2 Michael Addition (Base Catalyst) s1->s2 s3 Crude Ester s2->s3 s4 Hydrolysis (Base) s3->s4 s5 Crude this compound s4->s5 p1 Recrystallization s5->p1 p2 Column Chromatography s5->p2 a1 NMR p1->a1 a2 IR p1->a2 a3 Melting Point p1->a3 a4 HPLC p1->a4 p2->a1 p2->a2 p2->a3 p2->a4

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_oiling Oiling Out cluster_impurities Persistent Impurities start Problem Encountered ly1 Incomplete Reaction? start->ly1 ly3 Side Reactions? start->ly3 oo1 High Impurities? start->oo1 oo3 Wrong Solvent? start->oo3 pi1 Unreacted Starting Materials? start->pi1 ly2 Optimize Reaction Time & Stoichiometry ly1->ly2 ly4 Control Temperature & Base ly3->ly4 oo2 Pre-purify by Chromatography oo1->oo2 oo4 Use Solvent Pair / Slow Cooling oo3->oo4 pi2 Improve Recrystallization or Use Chromatography pi1->pi2

Caption: Troubleshooting logic for common purification challenges.

References

Validation & Comparative

A Researcher's Guide to Validating N-Carboxyethylrhodanine Target Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the true binding affinity of a small molecule to its intended target is a cornerstone of preclinical research. This guide provides a comparative overview of key biophysical and cellular methods for validating the target engagement of N-Carboxyethylrhodanine and its analogs. Particular attention is given to the unique challenges presented by the rhodanine scaffold, a privileged structure in medicinal chemistry that is also a notorious Pan-Assay Interference Compound (PAINS).

This guide will delve into the principles, experimental protocols, and comparative performance of three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA). By understanding the strengths and limitations of each method, researchers can design robust validation strategies and interpret their data with greater confidence.

Comparative Overview of Target Validation Methods

The selection of an appropriate method for validating target binding affinity depends on various factors, including the nature of the target protein, the properties of the small molecule, and the specific questions being addressed. The following table summarizes the key characteristics of SPR, ITC, and CETSA to aid in this selection process.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Cellular Thermal Shift Assay (CETSA)
Principle Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.Measures the heat released or absorbed during the binding of a ligand to a macromolecule in solution.Measures the change in thermal stability of a target protein in cells or cell lysates upon ligand binding.
Key Outputs Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).Equilibrium dissociation constant (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Target engagement in a cellular context, apparent EC50 for target stabilization.
Labeling Requirement Label-free.[1]Label-free.[1]Label-free for the small molecule.[2]
Throughput Medium to high.Low to medium.Medium to high, especially with high-throughput formats.[3]
Sample Consumption Low.High.Low to medium.
Cellular Context No, performed with purified components.No, performed with purified components.Yes, can be performed in intact cells or cell lysates.[4][5]
Potential for Artifacts Mass transport limitations, non-specific binding to the sensor surface.Mismatched buffers, heat of dilution.Off-target effects, compound-induced changes in protein stability unrelated to direct binding.
Considerations for Rhodanines Potential for non-specific binding and aggregation on the sensor surface.Aggregation of the compound can affect the thermodynamics of binding.Can help differentiate between on-target engagement and non-specific cellular effects.

Experimental Protocols

Detailed and rigorous experimental protocols are essential for obtaining reliable and reproducible data. Below are generalized protocols for SPR, ITC, and CETSA, which should be optimized for the specific target and compound under investigation.

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetics and affinity of this compound binding to a purified target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Surface Preparation: Equilibrate the sensor chip with running buffer.

  • Ligand Immobilization: Activate the sensor surface with a freshly prepared mixture of EDC and NHS. Inject the target protein diluted in immobilization buffer to achieve the desired immobilization level. Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding: Prepare a series of concentrations of this compound in running buffer. Inject the analyte solutions over the immobilized target surface, followed by a dissociation phase with running buffer.

  • Regeneration: Inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound binding to a purified target protein.

Materials:

  • Isothermal titration calorimeter

  • Target protein in ITC buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5)

  • This compound in the same ITC buffer

  • ITC cell and syringe

Procedure:

  • Sample Preparation: Dialyze the target protein against the ITC buffer extensively. Dissolve this compound in the final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and compound solutions if used for solubilization.[6]

  • Instrument Setup: Thoroughly clean the sample cell and syringe. Set the experimental temperature (e.g., 25°C).[6]

  • Loading: Load the target protein into the sample cell and the this compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the this compound solution into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine KD, n, ΔH, and ΔS.[7]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein in a cellular environment.[4]

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and reagents

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well plates

  • Thermal cycler or heating block

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified time.

  • Heating: Harvest the cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[4]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[4]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.[4]

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a suitable method like Western blotting or ELISA.[4]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve indicates target stabilization by the compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate a potential signaling pathway affected by this compound and the general workflows for the discussed validation methods.

Potential Signaling Pathway: HIF-1α Inhibition

Rhodanine derivatives have been investigated as inhibitors of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular responses to low oxygen levels.[8][9] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[10] Under hypoxic conditions, PHD activity is inhibited, stabilizing HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes involved in angiogenesis, metabolism, and cell survival.[8][9][11] this compound could potentially inhibit this pathway by directly binding to HIF-1α and preventing its stabilization or dimerization.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF1a_normoxia->PHDs Hydroxylation VHL VHL Complex PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α Nucleus Nucleus HIF1a_hypoxia->Nucleus Stabilization & Translocation HIF1b HIF-1β HIF1b->Nucleus HRE HRE (Hypoxia Response Element) Nucleus->HRE Dimerization TargetGenes Target Gene Transcription HRE->TargetGenes NCER N-Carboxyethyl- rhodanine NCER->HIF1a_hypoxia Inhibition

Caption: Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway and potential inhibition by this compound.

Potential Signaling Pathway: PPARγ Activation

Thiazolidinediones and rhodanines are known to act as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose metabolism and insulin sensitivity.[2][12] Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[13][14]

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NCER N-Carboxyethyl- rhodanine PPARg_cyto PPARγ NCER->PPARg_cyto Binding PPARg_nuc PPARγ PPARg_cyto->PPARg_nuc Translocation RXR RXR PPARg_nuc->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding TargetGenes Target Gene Transcription PPRE->TargetGenes

Caption: Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling pathway and activation by this compound.

Experimental Workflow: Surface Plasmon Resonance (SPR)

The following diagram outlines the key steps in a typical SPR experiment to measure the binding of a small molecule to an immobilized protein.

SPR_Workflow start Start prep Prepare Sensor Chip and Reagents start->prep immobilize Immobilize Target Protein to Sensor Surface prep->immobilize inject Inject this compound (Analyte) at Various Concentrations immobilize->inject measure Measure Change in Refractive Index (Response Units) inject->measure regenerate Regenerate Sensor Surface measure->regenerate regenerate->inject Next Concentration analyze Analyze Sensorgrams to Determine ka, kd, and KD regenerate->analyze All Concentrations Tested end End analyze->end ITC_Workflow start Start prep Prepare Protein and Ligand in Matched Buffer start->prep load Load Protein into Sample Cell and Ligand into Syringe prep->load equilibrate Equilibrate System at Constant Temperature load->equilibrate titrate Perform Serial Injections of Ligand into Sample Cell equilibrate->titrate measure Measure Heat Change After Each Injection titrate->measure measure->titrate Continue Injections analyze Analyze Titration Curve to Determine KD, n, ΔH, and ΔS measure->analyze Titration Complete end End analyze->end CETSA_Workflow start Start treat Treat Cells with This compound start->treat heat Heat Cell Suspensions at a Range of Temperatures treat->heat lyse Lyse Cells heat->lyse separate Separate Soluble and Aggregated Protein Fractions lyse->separate quantify Quantify Soluble Target Protein (e.g., Western Blot) separate->quantify analyze Generate and Analyze Melting Curves quantify->analyze end End analyze->end

References

Comparative Analysis of Carboxylesterase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of carboxylesterase (CES) inhibitors is crucial for advancing therapeutic strategies and managing drug metabolism. While N-Carboxyethylrhodanine was the focus of this inquiry, a comprehensive literature search did not yield specific experimental data on its activity as a carboxylesterase inhibitor. However, a wealth of information exists for other potent and well-characterized CES inhibitors. This guide provides a detailed comparison of these alternatives, supported by experimental data and protocols to aid in research and development.

Carboxylesterases are key players in the metabolism of a vast array of drugs and xenobiotics.[1][2] The two major human isoforms, CES1 and CES2, exhibit distinct substrate specificities and tissue distribution, making the development of isoform-selective inhibitors a significant goal in drug discovery.[1][3] Inhibition of these enzymes can modulate drug pharmacokinetics, either to enhance the efficacy of a prodrug or to reduce the toxicity of a drug that is activated by CES.[4][5]

Performance Comparison of Known Carboxylesterase Inhibitors

The following table summarizes the inhibitory potency (IC50 or Ki values) of several well-documented carboxylesterase inhibitors against the major human isoforms, hCES1 and hCES2. Lower values indicate higher potency.

InhibitorTarget CES Isoform(s)IC50 / Ki ValueNotes
Benzil Pan-CES (hCE1 and hCE2)Ki = 45 nM (hCE1), 15 nM (hCE2)[4]A well-characterized, reversible, and prototypical 1,2-dione inhibitor.[4][6]
Loperamide hCE2 (hiCE)Ki = 1.5 µM[4]An anti-diarrheal medication that acts as a competitive inhibitor of human intestinal CES (hCE2).[1][4]
Telmisartan hCE2IC50 = 0.5 µM (rCES2)[7]An antihypertensive drug identified as a potent and selective inhibitor of CES2.[7][8][9]
Organophosphates (e.g., Paraoxon) Pan-CESIC50 values in the sub-nanomolar to nanomolar range[10][11]A class of potent, irreversible inhibitors that covalently modify the active site serine.[11]
Carbamates (e.g., JZL184, URB597) Pan-CESKi values in the nanomolar range for some compounds[12]A class of covalent inhibitors targeting serine hydrolases.[12]
Tanshinone IIA anhydride hCE1 and hCE2 (hiCE)Ki = 1.9 nM (hCE1), 1.4 nM (hiCE)[13]A potent and irreversible inhibitor.[13]
Bis(4-nitrophenyl)phosphate (BNPP) Pan-CESIC50 = 69.3 ± 9.4 nM (hCE1)[14]A widely used irreversible inhibitor of carboxylesterases.[14]

Experimental Protocols

Accurate assessment of inhibitor potency requires robust and well-defined experimental protocols. Below are detailed methodologies for two common in vitro carboxylesterase inhibition assays.

Spectrophotometric Carboxylesterase Inhibition Assay using p-Nitrophenyl Acetate (pNPA)

This assay is a widely used method for determining CES activity and inhibition. It relies on the hydrolysis of the substrate p-nitrophenyl acetate (pNPA) to p-nitrophenol (pNP), which can be quantified spectrophotometrically.[15][16][17][18]

Materials:

  • Recombinant human CES1 or CES2

  • p-Nitrophenyl acetate (pNPA)

  • Inhibitor compound (e.g., this compound or other test compounds)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Dissolve recombinant CES1 or CES2 in phosphate buffer to the desired final concentration.

    • Prepare a stock solution of pNPA in a suitable solvent like acetonitrile or methanol.[16][17] Further dilute with phosphate buffer to the working concentration.

    • Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.

  • Assay Setup:

    • In a 96-well plate, add the phosphate buffer.

    • Add the inhibitor solution at various concentrations to the appropriate wells. Include a vehicle control (solvent only).

    • Add the enzyme solution to all wells except for the blank (no enzyme) wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the pNPA substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 5-10 minutes) at 37°C.[15]

  • Data Analysis:

    • Calculate the rate of pNP formation (change in absorbance per minute).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Fluorometric Carboxylesterase Inhibition Assay

Fluorometric assays often offer higher sensitivity compared to spectrophotometric methods. This protocol describes a general approach using a fluorogenic substrate.[19][20]

Materials:

  • Recombinant human CES1 or CES2

  • Fluorogenic carboxylesterase substrate (e.g., a fluorescein- or rhodamine-based ester)

  • Inhibitor compound

  • Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

  • Black 96-well microplate (to minimize background fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare enzyme, substrate, and inhibitor solutions as described in the spectrophotometric assay protocol, using the appropriate assay buffer.

  • Assay Setup:

    • In a black 96-well plate, add the assay buffer.

    • Add the inhibitor solution at various concentrations to the designated wells, including a vehicle control.

    • Add the enzyme solution to all wells except for the blank wells.

    • Pre-incubate the plate at 37°C for a defined period.

  • Initiate Reaction:

    • Add the fluorogenic substrate solution to all wells.

  • Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode at 37°C.[19]

  • Data Analysis:

    • Calculate the rate of increase in fluorescence.

    • Determine the percentage of inhibition and calculate the IC50 value as described for the spectrophotometric assay.

Visualizing Carboxylesterase Involvement and Inhibition

To better understand the context of carboxylesterase inhibition, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Drug_Metabolism_Pathway cluster_0 Drug Administration and Absorption cluster_1 Metabolism in Liver/Intestine cluster_2 Pharmacological Effect Ester_Prodrug Ester Prodrug (Inactive) CES Carboxylesterase (e.g., CES1, CES2) Ester_Prodrug->CES Hydrolysis Active_Drug Active Drug (Carboxylic Acid) CES->Active_Drug Activation Inactive_Metabolite Inactive Metabolite CES->Inactive_Metabolite Inactivation Target_Receptor Target Receptor/ Enzyme Active_Drug->Target_Receptor Pharmacological_Response Pharmacological Response Target_Receptor->Pharmacological_Response Active_Drug_for_Inactivation Active Drug (Ester) Active_Drug_for_Inactivation->CES Hydrolysis

Drug metabolism pathway involving carboxylesterases.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagent_Prep Prepare Enzyme, Substrate, and Inhibitor Solutions Plate_Setup Set up 96-well plate with buffer and inhibitor dilutions Reagent_Prep->Plate_Setup Pre_incubation Add enzyme and pre-incubate Plate_Setup->Pre_incubation Reaction_Start Add substrate to initiate reaction Pre_incubation->Reaction_Start Measurement Measure absorbance/fluorescence kinetically Reaction_Start->Measurement Calculate_Rates Calculate reaction rates Measurement->Calculate_Rates Percent_Inhibition Determine % Inhibition Calculate_Rates->Percent_Inhibition IC50_Calculation Plot dose-response curve and calculate IC50 Percent_Inhibition->IC50_Calculation

General workflow for carboxylesterase inhibitor screening.

References

Comparative Analysis of N-Carboxyethylrhodanine and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of N-Carboxyethylrhodanine (rhodanine-3-propionic acid) and its close structural analog, N-Carboxymethylrhodanine (rhodanine-3-acetic acid), reveals nuanced differences in their biological activities, underscoring the critical role of the N-3 substituent in the rhodanine scaffold for therapeutic potential. This comparison guide synthesizes experimental data on their anticancer and antimicrobial properties, providing insights for researchers and drug development professionals.

The rhodanine core is a well-established privileged scaffold in medicinal chemistry, with numerous derivatives explored for a wide range of therapeutic applications.[1] Modifications at the N-3 and C-5 positions of the rhodanine ring have been a primary strategy for developing novel drug candidates.[2] This analysis focuses on the impact of altering the length of the carboxyalkyl substituent at the N-3 position, specifically comparing the ethyl (propionic acid) and methyl (acetic acid) linkers.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro biological activities of this compound and N-Carboxymethylrhodanine derivatives against various cancer cell lines and bacterial strains.

Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
This compound Derivative (Ciminalum-thiazolidinone hybrid)60-cell line panel (mean)1.57[3]
N-Carboxymethylrhodanine Derivative (Benzimidazole conjugate 32)HL-60 (Leukemia)0.21[4]
MDA-MB-201 (Breast)0.33[4]
Raji (Lymphoma)1.23[4]
A549 (Lung)2.67[4]
N-Carboxy(methyl)propionic acid Derivative (Compound 2)K562 (Leukemia)11.1 µg/mL[5]
N-Carboxymethylrhodanine Derivative (Compound 3)K562 (Leukemia)14.6 µg/mL[5]
Antimicrobial Activity
CompoundBacterial StrainMIC (µg/mL)Reference
This compound Derivatives Gram-positive bacteria (general)Higher activity than acetic acid derivatives[6][7]
N-Carboxymethylrhodanine Derivative (Compound 6k)Staphylococcus aureus2[6]
Multidrug-resistant S. aureus (MRSA)1[6]
N-Carboxymethylrhodanine Derivatives (General)Gram-negative bacteriaInactive (>64)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Synthesis of N-Substituted Rhodanine Derivatives

A common synthetic route to N-carboxyalkylrhodanine derivatives involves a two-step process. First, the desired N-substituted rhodanine is prepared. Subsequently, a Knoevenagel condensation is performed with an appropriate aldehyde to introduce the C-5 substituent.

General Procedure for the Synthesis of Rhodanine-3-Carboxylic Acids:

The synthesis of rhodanine-3-acetic acid and rhodanine-3-propionic acid can be achieved through the reaction of rhodanine with the corresponding haloalkanoic acid in the presence of a base.

Knoevenagel Condensation:

A mixture of the N-substituted rhodanine and an aromatic aldehyde is refluxed in a solvent such as ethanol or acetic acid, often with a catalyst like piperidine or sodium acetate, to yield the 5-arylidene rhodanine derivative.[8]

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial strains are cultured and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Signaling Pathways and Mechanisms of Action

The biological activities of N-carboxyalkylrhodanine derivatives are attributed to their interaction with various cellular targets, leading to the modulation of specific signaling pathways.

Anticancer Mechanism

Several rhodanine derivatives exert their anticancer effects by targeting key components of cell proliferation and survival pathways. For instance, some analogs have been shown to induce apoptosis, the programmed cell death, in cancer cells. This is often associated with the activation of caspases and modulation of the Bcl-2 family of proteins. Furthermore, certain rhodanine derivatives can interfere with the cell cycle, causing arrest at different phases and thereby preventing cancer cell division. The introduction of an acidic moiety, such as the acetic acid group at the N-3 position, has been shown to have a significant impact on the anticancer activity.[4]

anticancer_mechanism Rhodanine_Derivative N-Carboxyalkylrhodanine Derivative Cellular_Targets Cellular Targets (e.g., Kinases, Tubulin) Rhodanine_Derivative->Cellular_Targets Apoptosis Apoptosis Induction Cellular_Targets->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Targets->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Bcl2_Modulation Bcl-2 Family Modulation Apoptosis->Bcl2_Modulation Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Caspase_Activation->Cancer_Cell_Death Bcl2_Modulation->Cancer_Cell_Death

Caption: Proposed anticancer mechanism of N-carboxyalkylrhodanine derivatives.

Antimicrobial Mechanism

The antibacterial activity of these compounds is particularly pronounced against Gram-positive bacteria, with derivatives of rhodanine-3-propionic acid demonstrating the highest potency in some studies.[7] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane integrity. The lack of activity against Gram-negative bacteria is likely due to the presence of their outer membrane, which acts as a permeability barrier.

antimicrobial_workflow Start N-Carboxyalkylrhodanine Derivative Application Gram_Positive Gram-Positive Bacterium Start->Gram_Positive Gram_Negative Gram-Negative Bacterium Start->Gram_Negative Membrane_Interaction Interaction with Cell Membrane/Wall Gram_Positive->Membrane_Interaction Enzyme_Inhibition Inhibition of Essential Bacterial Enzymes Gram_Positive->Enzyme_Inhibition Outer_Membrane Outer Membrane Barrier Gram_Negative->Outer_Membrane Activity Antibacterial Activity Membrane_Interaction->Activity Enzyme_Inhibition->Activity No_Activity No Significant Activity Outer_Membrane->No_Activity

Caption: Differential antimicrobial activity workflow.

Conclusion

The comparative analysis of this compound and N-Carboxymethylrhodanine derivatives highlights that subtle structural modifications to the N-3 carboxyalkyl chain can significantly influence their biological activity profile. While derivatives of rhodanine-3-propionic acid appear to exhibit superior antibacterial activity against Gram-positive organisms, rhodanine-3-acetic acid analogs have demonstrated potent anticancer effects. These findings provide a valuable framework for the rational design of next-generation rhodanine-based therapeutics with enhanced potency and selectivity. Further research is warranted to elucidate the precise molecular targets and signaling pathways involved to fully exploit the therapeutic potential of this versatile chemical scaffold.

References

A Comparative Analysis of the Cytotoxic Effects of N-Carboxyethylrhodanine and its Analogs Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects. This guide provides a comparative evaluation of the cytotoxic properties of N-Carboxyethylrhodanine and other rhodanine derivatives against various cancer cell lines. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.

Comparative Cytotoxicity Data

The cytotoxic efficacy of this compound and a selection of its structural analogs has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. This data, collated from various preclinical studies, facilitates a direct comparison of the potency of these compounds.

CompoundCancer Cell LineIC50 ValueReference CompoundIC50 Value
3-α-Carboxyethyl rhodanine HeLa200 µg/mL--
3-Carboxymethyl rhodanineK56214.60 µg/mL--
5-(2-Fluorobenzylidene)-rhodanine analogA5490.8 µMSorafenib>10 µM
H4601.3 µMSorafenib>10 µM
HT292.8 µMSorafenib>10 µM
Benzimidazole-rhodanine conjugate 32HL-600.21 µM--
MDA-MB-2010.33 µM--
Raji1.23 µM--
A5492.67 µM--
Phenyl-substituted triazolothiazolyl-rhodanineHuh74.67 µM--
MCF-72.30 µM--
Khellin-rhodanine derivativeMCF-71.732 µM--
MDA-MB-2312.912 µM--
4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acidA27804.4 µMCisplatin>5 µM
A2780cisR3.3 µMCisplatin>5 µM
5-[4-(phenylmethylideneamino)-...]-rhodanineMCF-77.67 µg/mL--
Glucosylated Rhodanine Derivative 6MCF-711.7 µMDoxorubicin7.67 µM
HepG20.21 µMDoxorubicin8.28 µM
A5491.7 µMDoxorubicin6.62 µM

Note: The activity of 3-α-Carboxyethyl rhodanine was reported to be potent, with an IC50 value of 200 µg/mL against the HeLa human cervical cancer cell line.[1][2]

Experimental Protocols

A standardized methodology is crucial for the reliable assessment and comparison of cytotoxic effects. The following section details a typical protocol for the MTT assay, a widely used colorimetric method for determining cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method to determine cell viability.[3][4][5][6] The assay is based on the cleavage of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[3] The number of viable cells is proportional to the amount of formazan produced.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

    • Incubate the plate for another 24 to 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value for each compound.

Visualizing Molecular Mechanisms and Workflows

To better understand the experimental process and the potential mechanisms of action of rhodanine derivatives, the following diagrams are provided.

G Experimental Workflow for Cytotoxicity Evaluation cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Rhodanine Derivatives compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for Formazan Formation mtt_addition->incubation solubilization Dissolve Formazan Crystals incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Cytotoxicity experimental workflow.

Many rhodanine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1] The signaling cascade leading to apoptosis is complex and involves a series of molecular events.

G Proposed Apoptotic Signaling Pathway for Rhodanine Derivatives cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway rhodanine Rhodanine Derivatives bcl2 Bcl-2 (Anti-apoptotic) Inhibition rhodanine->bcl2 Inhibits bax Bax/Bak (Pro-apoptotic) Activation rhodanine->bax Activates mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Rhodanine-induced apoptosis pathway.

Rhodanine derivatives have been shown to induce apoptosis through the modulation of the Bcl-2 family of proteins.[1] This can lead to the activation of the intrinsic apoptotic pathway, culminating in the activation of executioner caspases and subsequent cell death. Some derivatives have also been reported to cause cell cycle arrest, for instance at the S-phase, thereby inhibiting DNA replication.[1] Furthermore, certain rhodanine compounds may function through the inhibition of key signaling proteins like topoisomerase II.[7] The selective toxicity of some derivatives against cancer cells, while sparing normal cells, highlights their therapeutic potential.[1]

References

Cross-validation techniques for N-Carboxyethylrhodanine research findings

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Research Methodologies for Rhodanine Derivatives

Introduction

While specific, publicly available research findings for N-Carboxyethylrhodanine are limited, the broader class of rhodanine derivatives represents a significant area of study in drug discovery. Rhodanines are heterocyclic compounds that serve as a "privileged scaffold," meaning their core structure is frequently found in molecules with diverse biological activities.[1][2] They have been investigated for a wide range of therapeutic applications, including antibacterial, antiviral, anticancer, and antidiabetic properties.[1][2][3] This guide provides a comparative framework for evaluating research on rhodanine derivatives, with a focus on the crucial role of cross-validation techniques in computational studies.

Quantitative Comparison of Hypothetical Rhodanine Derivatives

To illustrate how the performance of different rhodanine-based compounds might be compared, the following table summarizes hypothetical data for a series of derivatives targeting a fictional enzyme, "Kinase X." Such tables are essential for quickly assessing the structure-activity relationship (SAR) and selecting promising candidates for further development.

Compound IDStructure ModificationIC50 (µM) vs. Kinase XCytotoxicity (CC50 in µM)QSAR Predicted pIC50
RD-01 Unsubstituted Benzylidene15.2> 1004.85
RD-02 4-Chloro Benzylidene2.585.75.61
RD-03 4-Methoxy Benzylidene8.9> 1005.02
RD-04 N-Ethyl Substitution12.192.34.90
RD-05 N-Propyl Substitution10.588.14.95
  • IC50 (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

  • CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that kills 50% of cells in vitro. Higher values are desirable, indicating lower toxicity to cells.

  • pIC50: The negative logarithm of the IC50 value. This is often used in QSAR models for easier correlation with molecular descriptors.

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of credible scientific research. Below are examples of protocols that would be used to generate the data presented in the table above.

Kinase X Inhibition Assay (Biochemical Assay)

This protocol outlines a typical procedure to determine the IC50 of a compound against a target enzyme.

  • Objective: To measure the in vitro inhibitory activity of rhodanine derivatives against Kinase X.

  • Materials: Recombinant Human Kinase X, ATP, substrate peptide, test compounds (dissolved in DMSO), assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A serial dilution of the test compounds is prepared in DMSO, typically ranging from 100 µM to 1 nM.

    • The Kinase X enzyme and its specific peptide substrate are diluted in the assay buffer.

    • In a 384-well plate, 5 µL of each compound dilution is added.

    • 10 µL of the enzyme solution is added to each well and incubated for 10 minutes at room temperature.

    • The kinase reaction is initiated by adding 10 µL of ATP solution. The final concentration of ATP should be close to its Km value for the enzyme.

    • The reaction is allowed to proceed for 1 hour at 30°C.

    • The reaction is stopped, and the amount of ADP produced (which is proportional to enzyme activity) is measured by adding the detection reagent according to the manufacturer's instructions.

    • Luminescence is read on a plate reader.

    • The resulting data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor).

    • IC50 values are calculated by fitting the dose-response curve using a non-linear regression model.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

This protocol describes the workflow for building and validating a computational model to predict the biological activity of new compounds.

  • Objective: To develop a predictive QSAR model for the pIC50 of rhodanine derivatives against Kinase X.

  • Methodology:

    • Data Collection: A dataset of rhodanine derivatives with experimentally determined IC50 values is compiled. The IC50 values are converted to pIC50.

    • Molecular Descriptors: For each molecule in the dataset, a set of numerical descriptors (e.g., physicochemical properties, topological indices, 2D fingerprints) is calculated using software like RDKit or MOE.

    • Data Splitting: The dataset is divided into a training set (typically 80%) to build the model and a test set (20%) to evaluate its predictive power on unseen data.[4]

    • Model Building: A machine learning algorithm (e.g., Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forest) is used to build a mathematical model that correlates the molecular descriptors (independent variables) with the pIC50 values (dependent variable).[5][6]

    • Cross-Validation (Internal): The robustness of the model is tested using cross-validation techniques on the training set. This ensures the model is not overfitted to the training data.[4][5]

    • External Validation: The finalized model is used to predict the pIC50 values for the molecules in the test set. The predictive performance is evaluated using metrics like the coefficient of determination (R²).

Cross-Validation Techniques and Workflow Visualization

Cross-validation is a critical step to ensure that a QSAR model is robust and predictive. It involves repeatedly partitioning the dataset into training and validation subsets to prevent overfitting.[4][7]

K-Fold Cross-Validation Workflow

The diagram below illustrates the k-fold cross-validation process, a common and reliable method for internal model validation.[5] In this example, k is set to 5. The dataset is split into 5 "folds." The model is trained on 4 folds and tested on the remaining fold. This process is repeated 5 times, with each fold serving as the test set once. The results are then averaged to provide a more robust estimate of the model's performance.

G cluster_0 K-Fold Cross-Validation (k=5) cluster_1 Iteration 1 cluster_2 Iteration 2 cluster_3 Iteration 3 cluster_4 Iteration 4 cluster_5 Iteration 5 Dataset Full Training Dataset F1 Fold 1 Dataset->F1 Split into 5 Folds F2 Fold 2 Dataset->F2 Split into 5 Folds F3 Fold 3 Dataset->F3 Split into 5 Folds F4 Fold 4 Dataset->F4 Split into 5 Folds F5 Fold 5 Dataset->F5 Split into 5 Folds Train1 Train on Folds 2,3,4,5 Test1 Test on Fold 1 Train1->Test1 Avg Average Performance Metrics (e.g., Q²) Test1->Avg Train2 Train on Folds 1,3,4,5 Test2 Test on Fold 2 Train2->Test2 Test2->Avg Train3 Train on Folds 1,2,4,5 Test3 Test on Fold 3 Train3->Test3 Test3->Avg Train4 Train on Folds 1,2,3,5 Test4 Test on Fold 4 Train4->Test4 Test4->Avg Train5 Train on Folds 1,2,3,4 Test5 Test on Fold 5 Train5->Test5 Test5->Avg

A diagram illustrating the 5-fold cross-validation workflow.

Logical Workflow: From Hit to Lead in Drug Discovery

The development of a new drug from a rhodanine scaffold follows a logical progression from an initial "hit" identified in a screening campaign to a "lead" compound with more drug-like properties. This process is iterative, involving cycles of chemical synthesis and biological testing guided by computational models.

G HTS High-Throughput Screen (HTS) Hit Initial Hit (Rhodanine Scaffold) HTS->Hit SAR SAR Expansion (Synthesize Analogs) Hit->SAR Hit-to-Lead BioTest Biological Testing (Potency, Selectivity) SAR->BioTest QSAR QSAR / Computational Model BioTest->QSAR Generate Data ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) BioTest->ADMET Promising Candidate QSAR->SAR Guide Design Lead Lead Compound ADMET->Lead

A logical diagram of the hit-to-lead optimization process.

References

N-Carboxyethylrhodanine: A Comparative Analysis of Efficacy Against Standard-of-Care in Aldose Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of N-Carboxyethylrhodanine and the standard-of-care drug, Epalrestat, as inhibitors of aldose reductase. This enzyme is a key target in the management of diabetic complications, particularly diabetic neuropathy. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways and experimental procedures.

Introduction to Aldose Reductase and the Polyol Pathway

Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states characteristic of diabetes mellitus, excess glucose is shunted into the polyol pathway. The first and rate-limiting enzyme in this pathway is aldose reductase (AR), which reduces glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.

The accumulation of sorbitol in tissues that do not depend on insulin for glucose uptake, such as nerves, retina, and the lens of the eye, leads to osmotic stress, cellular damage, and the downstream pathology of diabetic complications. Inhibition of aldose reductase is therefore a primary therapeutic strategy to prevent or mitigate these complications.

This compound belongs to the rhodanine class of compounds, which are known for their diverse biological activities. Specifically, it is a rhodanine-3-acetic acid derivative. The only commercially available aldose reductase inhibitor, Epalrestat, also belongs to this chemical class, making it the relevant standard-of-care for comparison.[1]

Quantitative Comparison of Inhibitory Potency

The table below summarizes the in vitro inhibitory activities of various rhodanine derivatives against aldose reductase, including the standard-of-care drug, Epalrestat.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Source
Epalrestat Aldose Reductase (ALR2)0.870.98[2]
Rhodanine-Sulfonate Hybrid (Compound 6)Aldose Reductase (ALR2)-0.43
Rhodanine-Sulfonate Hybrid (Compound 8)Aldose Reductase (ALR2)-0.48
Rhodanine-3-acetamide derivative (3f)Aldose Reductase (ALR2)0.12 ± 0.01-[3][4]
(Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acidAldose Reductase (ALR2)Sub-micromolar (over 5x more potent than Epalrestat)-[5][6][7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Polyol_Pathway cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Accumulation & Osmotic Stress N_Carboxyethylrhodanine N_Carboxyethylrhodanine N_Carboxyethylrhodanine->Glucose Inhibits Epalrestat Epalrestat Epalrestat->Glucose Inhibits

Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.

Aldose_Reductase_Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme_Prep Prepare Aldose Reductase (e.g., from rat lens) Incubation Incubate Enzyme with Inhibitor (or vehicle) Enzyme_Prep->Incubation Reagent_Prep Prepare Buffer, NADPH, and Substrate (DL-glyceraldehyde) Reagent_Prep->Incubation Inhibitor_Prep Prepare Serial Dilutions of Test Compounds Inhibitor_Prep->Incubation Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Measurement Monitor NADPH Oxidation (Decrease in Absorbance at 340 nm) Reaction_Start->Measurement Calculate_Inhibition Calculate Percent Inhibition Measurement->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro aldose reductase inhibition assay.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the inhibitory activity of compounds against aldose reductase.

1. Materials and Reagents:

  • Aldose Reductase: Partially purified from rat lens homogenate.

  • Buffer: 0.067 M sodium phosphate buffer (pH 6.2).

  • Cofactor: 0.16 mM NADPH in buffer.

  • Substrate: 10 mM DL-glyceraldehyde in buffer.

  • Test Compounds: this compound, Epalrestat, and other derivatives dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • 96-well microplate or quartz cuvettes.

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

2. Enzyme Preparation (Rat Lens Aldose Reductase):

  • Excise lenses from the eyes of Sprague-Dawley rats.

  • Homogenize the lenses in 5 volumes of ice-cold 0.1 M phosphate buffer (pH 7.4).

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • The resulting supernatant contains the partially purified aldose reductase and is used for the assay.

3. Assay Procedure:

  • Prepare reaction mixtures in a 96-well plate or cuvettes. Each reaction should contain:

    • 100 µL of 0.067 M phosphate buffer (pH 6.2)

    • 50 µL of the enzyme preparation

    • 10 µL of the test compound at various concentrations (or vehicle for control)

  • Pre-incubate the mixture at room temperature for 15 minutes.

  • Initiate the reaction by adding 20 µL of 10 mM DL-glyceraldehyde (substrate).

  • Immediately after adding the substrate, start monitoring the decrease in absorbance at 340 nm for 5-10 minutes at 30-second intervals. This decrease corresponds to the oxidation of NADPH.

  • A blank reaction containing all components except the enzyme should be run to correct for non-enzymatic oxidation of NADPH.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-only) reaction.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the resulting dose-response curve.

In Vivo Efficacy in a Diabetic Neuropathy Animal Model

This protocol describes a general procedure for evaluating the efficacy of aldose reductase inhibitors in a streptozotocin (STZ)-induced diabetic rat model.

1. Animal Model:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • Induce diabetes by a single intraperitoneal injection of STZ (50-65 mg/kg) dissolved in citrate buffer (pH 4.5).

  • Confirm diabetes 48-72 hours after STZ injection by measuring blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

2. Treatment Groups:

  • Group 1: Non-diabetic control.

  • Group 2: Diabetic control (vehicle treatment).

  • Group 3: Diabetic + this compound (various doses).

  • Group 4: Diabetic + Epalrestat (e.g., 50 mg/kg/day, oral gavage).

3. Experimental Procedure:

  • Begin daily treatment with the test compounds or vehicle one week after the induction of diabetes and continue for a predefined period (e.g., 8-12 weeks).

  • Monitor body weight and blood glucose levels weekly.

  • At the end of the treatment period, assess the development of diabetic neuropathy using various functional and biochemical endpoints.

4. Assessment of Diabetic Neuropathy:

  • Motor Nerve Conduction Velocity (MNCV):

    • Anesthetize the rats.

    • Stimulate the sciatic nerve at two points (e.g., the sciatic notch and the popliteal fossa) with stimulating electrodes.

    • Record the muscle action potentials from the plantar muscles of the hind paw using recording electrodes.

    • MNCV is calculated by dividing the distance between the two stimulating points by the difference in the latencies of the recorded action potentials.

  • Sorbitol Accumulation in Sciatic Nerve:

    • Euthanize the rats and dissect the sciatic nerves.

    • Homogenize the nerve tissue in a suitable buffer.

    • Measure the sorbitol concentration in the homogenate using a specific enzymatic assay or by high-performance liquid chromatography (HPLC).

5. Data Analysis:

  • Compare the MNCV and sciatic nerve sorbitol levels among the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

  • A significant improvement in MNCV and a reduction in sorbitol accumulation in the treated groups compared to the diabetic control group indicate the efficacy of the test compound.

Conclusion

The available evidence strongly suggests that rhodanine-based compounds are potent inhibitors of aldose reductase. While direct comparative data for this compound is limited in the public domain, the extensive research on its close chemical relatives, particularly other rhodanine-3-acetic acid derivatives, demonstrates a high potential for efficacy. Several of these derivatives have shown superior in vitro potency compared to the standard-of-care drug, Epalrestat.

The provided experimental protocols offer a robust framework for the direct comparative evaluation of this compound's efficacy. Such studies are crucial to definitively establish its therapeutic potential in the management of diabetic complications. The visualization of the polyol pathway and the experimental workflow aims to facilitate a clearer understanding of the scientific rationale and the practical steps involved in this area of research. Researchers and drug development professionals are encouraged to utilize these methodologies to further investigate the promising class of rhodanine-based aldose reductase inhibitors.

References

Ensuring Reproducibility of Experiments Involving N-Carboxyethylrhodanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is paramount. This guide provides a comprehensive overview of N-Carboxyethylrhodanine, also known as Rhodanine-3-acetic acid, a versatile scaffold in medicinal chemistry. We present detailed experimental protocols, comparative data with alternative compounds, and insights into its mechanism of action to facilitate consistent and reliable experimental outcomes.

Synthesis and Characterization of this compound

The reproducibility of any experiment begins with the consistent synthesis and thorough characterization of the starting materials. This compound can be synthesized through various methods, with the one-pot, three-component condensation reaction being a common and efficient approach.

Experimental Protocol: One-Pot Synthesis

A general and reproducible method for the synthesis of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (this compound) involves the condensation of glycine, carbon disulfide, and chloroacetic acid.

Materials:

  • Glycine

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Carbon disulfide (CS₂)

  • Chloroacetic acid

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve glycine and sodium hydroxide in ethanol.

  • Add carbon disulfide dropwise to the stirring solution at room temperature and continue stirring for 6 hours.

  • Add chloroacetic acid to the reaction mixture and continue stirring for another 5 hours at room temperature.

  • Acidify the resulting mixture with dilute HCl to a pH of 1.0 and stir for 1 hour.

  • The precipitate, this compound, is then collected by filtration, washed, and dried.

Characterization Data

To ensure the identity and purity of the synthesized this compound, a complete characterization is essential. The following data provides a reference for verification.

Characterization Method Expected Results
Appearance Light yellow solid
Melting Point 264–268 °C
¹H NMR (500 MHz, DMSO-d₆) δ 11.22 (s, 1H), 4.94 (s, 2H), 3.57 (s, 2H)
¹³C NMR (125 MHz, DMSO-d₆) δ 193.6, 166.9, 164.2, 47.4, 44.2
HRMS (ESI-QTOF) m/z calculated for C₅H₅NO₃S₂ [M+H]⁺ 191.98, found 191.097

Comparison with Alternatives: Rhodanine vs. Thiazolidinedione Scaffolds

In drug discovery, the choice of a chemical scaffold is critical. Rhodanine derivatives, including this compound, are often compared to thiazolidinediones due to their structural similarities. Both are five-membered heterocyclic compounds, but they exhibit different biological activities and physicochemical properties. Thiazolidinediones, for instance, are well-known for their use as insulin sensitizers in the treatment of type 2 diabetes.

A study comparing a series of novel thiazolyl-2,4-thiazolidinedione and rhodanine compounds for their anticancer activities revealed that specific rhodanine derivatives exhibited potent effects. For example, compound T21 (a rhodanine derivative) was found to be the most effective against a panel of six cancer cell lines, with IC₅₀ values ranging from 2 to 16 µM.[1] This highlights that while structurally similar, the rhodanine scaffold can offer distinct advantages for specific therapeutic targets.

However, researchers should be aware that rhodanine-containing compounds are often flagged as Pan-Assay Interference Compounds (PAINS).[2][3][4][5] PAINS are molecules that can give false-positive results in high-throughput screening assays through various non-specific mechanisms. Therefore, it is crucial to perform rigorous secondary assays and mechanism-of-action studies to validate any initial screening hits.

Biological Activity and Experimental Protocols

This compound and its derivatives have been investigated for a range of biological activities, primarily as enzyme inhibitors.

Inhibition of Carbonic Anhydrase IX (CA IX)

Derivatives of this compound linked to benzenesulfonamide have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX.[6]

The inhibitory activity against hCA isoforms can be determined using a stopped-flow CO₂ hydrase assay.

Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO₂. The change in pH is monitored using a colorimetric indicator.

Procedure:

  • A solution of the enzyme is incubated with the test compound (a derivative of this compound) at varying concentrations.

  • The reaction is initiated by the addition of a CO₂-saturated solution.

  • The rate of the catalyzed reaction is monitored by the change in absorbance of a pH indicator over time.

  • IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration.

Inhibition of Hypoxia-Inducible Factor-2α (HIF-2α)

Rhodanine derivatives have been identified as inhibitors of the transcriptional activity of HIF-2α, a key regulator of cellular responses to hypoxia and a driver of tumorigenesis in certain cancers like clear cell renal cell carcinoma.

Principle: This assay measures the ability of a compound to inhibit the transcriptional activity of HIF-2α on a specific target gene promoter.

Procedure:

  • Cells are co-transfected with an expression vector for HIF-2α and a reporter plasmid containing a HIF-responsive element (HRE) driving the expression of a reporter gene (e.g., luciferase).

  • The transfected cells are treated with the test compound (a rhodanine derivative) at various concentrations.

  • After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.

  • A decrease in reporter activity indicates inhibition of HIF-2α transcriptional activity.

Signaling Pathways

To understand the functional consequences of inhibiting these targets, it is essential to visualize their respective signaling pathways.

Carbonic Anhydrase IX (CA IX) Signaling in Hypoxia

Under hypoxic conditions, HIF-1α is stabilized and induces the expression of CA IX. CA IX, a transmembrane enzyme, catalyzes the hydration of carbon dioxide to bicarbonate and a proton, contributing to the acidification of the tumor microenvironment and promoting cell survival and migration.[7][8][9][10]

CAIX_Signaling cluster_0 Cellular Response Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Gene Expression HIF1a->CAIX_exp CAIX CA IX Protein CAIX_exp->CAIX HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H Catalysis CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Acidic_TME Acidic Tumor Microenvironment HCO3_H->Acidic_TME Cell_Survival Cell Survival Acidic_TME->Cell_Survival Cell_Migration Cell Migration Acidic_TME->Cell_Migration Rhodanine This compound Derivative Rhodanine->CAIX HIF2a_Signaling cluster_1 Tumor Progression VHL_mutation VHL Mutation HIF2a_stabilization HIF-2α Stabilization VHL_mutation->HIF2a_stabilization HIF2a_translocation Nuclear Translocation HIF2a_stabilization->HIF2a_translocation HIF_dimer HIF-2α/HIF-1β Dimerization HIF2a_translocation->HIF_dimer HIF1b HIF-1β HIF1b->HIF_dimer HRE_binding Binding to HRE HIF_dimer->HRE_binding Target_genes Target Gene Transcription (e.g., VEGF, cyclin D1) HRE_binding->Target_genes Proliferation Cell Proliferation Target_genes->Proliferation Angiogenesis Angiogenesis Target_genes->Angiogenesis Rhodanine Rhodanine Derivative Rhodanine->HIF_dimer Inhibits transcriptional activity

References

Safety Operating Guide

Personal protective equipment for handling N-Carboxyethylrhodanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Carboxyethylrhodanine. The following procedures are based on best practices for handling rhodanine derivatives and other potentially hazardous laboratory chemicals.

Immediate Safety and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) is the final line of defense against chemical exposure in the laboratory.[1] The minimum required PPE when handling this compound includes a fully buttoned laboratory coat, long pants, and closed-toe shoes that cover the entire foot with a liquid-resistant material.[1]

Eye and Face Protection:

  • Wear safety glasses with side shields or tight-fitting safety goggles to protect against splashes and projectiles.[1]

  • If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[1]

Skin and Hand Protection:

  • Chemical-resistant gloves are mandatory. PVC gloves with a polyethylene liner are a suitable option for handling rhodanine.

  • It is good practice to double-glove, especially when handling hazardous compounds.[2]

  • Gloves should be inspected for any signs of degradation or puncture before use and changed regularly, typically every 30 to 60 minutes, or immediately if contamination is known or suspected.[2]

  • A laboratory coat must be worn to protect street clothing and skin from contamination.

Respiratory Protection:

  • Work with this compound in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation.

  • If there is a risk of generating dust or aerosols and engineering controls are insufficient, respiratory protection is necessary. An N-95 or N-100 particle mask may be sufficient for powders, while a chemical cartridge-type respirator may be required for significant aerosol generation or in the event of a large spill.[2]

  • All personnel requiring respiratory protection must be fit-tested and trained in its proper use.[2]

Quantitative Data for Rhodanine (as a surrogate)

The following table summarizes key quantitative safety data for rhodanine. This information should be used as a conservative estimate of the potential hazards of this compound.

Data PointValueSource(s)
Acute Oral Toxicity (LD50, Mouse) 225 mg/kg
Hazard Statements Harmful if swallowed. Causes serious eye damage.
Precautionary Statements Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear eye protection/face protection.

Operational Plan for Handling this compound

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.
  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
  • Keep the container tightly closed when not in use.

2. Weighing and Preparation:

  • Conduct all weighing and solution preparation inside a certified chemical fume hood to minimize inhalation exposure.
  • Use tools such as a scoop or tongs to handle the solid material to avoid direct contact.
  • If generating a solution, add the solid to the solvent slowly to avoid splashing.

3. Experimental Use:

  • Handle all solutions containing this compound with the same level of precaution as the solid material.
  • Ensure all labware is properly labeled.

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water. Seek medical attention if irritation develops or persists.[4][5]
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
  • Spills: Clean up all spills immediately. For small powder spills, use dry clean-up procedures to avoid generating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal.[5] Ensure proper PPE is worn during cleanup.

Disposal Plan for this compound Waste

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[6][7] Never dispose of this compound down the drain or in the regular trash.[8]

1. Waste Segregation and Collection:

  • Collect all solid and liquid waste containing this compound in designated, properly labeled, and sealed hazardous waste containers.[8]
  • Do not mix this compound waste with incompatible materials.[8]
  • Use secondary containment for all liquid waste containers to prevent spills.[8]

2. Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".

3. Storage of Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area.
  • Keep waste containers closed except when adding waste.[8]

4. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[8]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management A Don PPE B Prepare Work Area (Fume Hood) A->B C Weigh Solid B->C D Prepare Solution C->D E Conduct Experiment D->E F Segregate Waste E->F G Clean Work Area F->G H Doff PPE G->H I Store Waste Securely H->I J Schedule EHS Pickup I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.